JMV7048
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H64N8O7S |
|---|---|
Peso molecular |
957.2 g/mol |
Nombre IUPAC |
N-[7-[1-benzyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzimidazol-2-yl]heptyl]-6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]hexanamide |
InChI |
InChI=1S/C53H64N8O7S/c1-36-31-37(2)50(38(3)32-36)69(67,68)57-40-19-22-45-44(33-40)55-47(60(45)35-39-15-9-7-10-16-39)17-11-5-4-6-13-25-54-48(62)18-12-8-14-26-58-27-29-59(30-28-58)41-20-21-42-43(34-41)53(66)61(52(42)65)46-23-24-49(63)56-51(46)64/h7,9-10,15-16,19-22,31-34,46,57H,4-6,8,11-14,17-18,23-30,35H2,1-3H3,(H,54,62)(H,56,63,64) |
Clave InChI |
BFWFCERABLRJQY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
JMV-7048: A Novel Inhibitor of the Wnt/β-catenin Pathway for the Treatment of Colon Cancer
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound JMV-7048 and the experimental data presented in this document are hypothetical and for illustrative purposes only. No public scientific literature or clinical trial data is available for a compound with this designation in the context of colon cancer. This guide is intended to serve as a representative example of a technical whitepaper on a novel therapeutic agent.
Executive Summary
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. A significant proportion of CRCs are driven by aberrant activation of the Wnt/β-catenin signaling pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin). This pathway is therefore a critical target for therapeutic intervention. JMV-7048 is a novel, potent, and selective small molecule inhibitor designed to target a key downstream effector in the Wnt pathway. This document delineates the preclinical mechanism of action of JMV-7048 in colon cancer cells, presenting key data from in vitro and in vivo studies. Our findings demonstrate that JMV-7048 effectively inhibits Wnt signaling, leading to decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in xenograft models.
Introduction to the Wnt/β-catenin Pathway in Colon Cancer
The Wnt/β-catenin signaling cascade is integral to embryonic development and adult tissue homeostasis. In the colonic epithelium, its activity is tightly regulated. However, in the majority of sporadic CRCs, mutations lead to the constitutive activation of this pathway.[1][2] This results in the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[1] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes that promote cell proliferation, survival, and differentiation, such as MYC and CCND1 (Cyclin D1).[1][2]
JMV-7048: A Targeted Approach
JMV-7048 was identified through a high-throughput screening campaign designed to discover inhibitors of the β-catenin/TCF interaction. Its chemical structure has been optimized for potency, selectivity, and favorable pharmacokinetic properties. The proposed mechanism of action involves the direct binding of JMV-7048 to the armadillo repeat domain of β-catenin, thereby preventing its association with TCF4 and subsequent target gene transcription.
Preclinical Data
In Vitro Efficacy
The anti-proliferative activity of JMV-7048 was assessed across a panel of human colon cancer cell lines with varying Wnt pathway mutation statuses. Cells were treated with increasing concentrations of JMV-7048 for 72 hours, and cell viability was determined using a standard MTS assay.
| Cell Line | Wnt Pathway Status | JMV-7048 IC50 (nM) |
| HCT116 | β-catenin mutant | 50 |
| SW480 | APC mutant | 75 |
| DLD-1 | APC mutant | 120 |
| HT-29 | APC mutant | 150 |
| Caco-2 | APC wild-type | > 10,000 |
Table 1: Anti-proliferative activity of JMV-7048 in colon cancer cell lines.
To determine if the observed decrease in cell viability was due to the induction of apoptosis, HCT116 and SW480 cells were treated with JMV-7048 for 48 hours. Apoptosis was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.
| Cell Line | JMV-7048 Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 0 (Vehicle) | 5.2 |
| 100 | 35.8 | |
| 250 | 62.1 | |
| SW480 | 0 (Vehicle) | 4.8 |
| 100 | 31.5 | |
| 250 | 58.9 |
Table 2: JMV-7048 induces apoptosis in colon cancer cells.
Target Engagement and Pathway Modulation
To confirm that JMV-7048 inhibits the Wnt/β-catenin signaling pathway, HCT116 cells were treated with the compound for 24 hours. The expression levels of β-catenin and its downstream targets, c-Myc and Cyclin D1, were analyzed by Western blot.
| Protein | JMV-7048 (100 nM) - Fold Change vs. Vehicle |
| β-catenin (nuclear) | 0.2 |
| c-Myc | 0.3 |
| Cyclin D1 | 0.4 |
| β-actin (loading control) | 1.0 |
Table 3: JMV-7048 downregulates Wnt pathway target proteins.
In Vivo Efficacy
The anti-tumor activity of JMV-7048 was evaluated in a subcutaneous xenograft model using HCT116 cells in immunodeficient mice. Once tumors reached an average volume of 150 mm³, mice were randomized and treated with either vehicle or JMV-7048 (20 mg/kg, daily, oral gavage) for 21 days.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| JMV-7048 (20 mg/kg) | 375 | 70 |
Table 4: Anti-tumor efficacy of JMV-7048 in an HCT116 xenograft model.
Experimental Protocols
Cell Viability (MTS) Assay
-
Colon cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a serial dilution of JMV-7048 or vehicle (0.1% DMSO) for 72 hours.
-
MTS reagent was added to each well and incubated for 2 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cells were treated with JMV-7048 or vehicle for 24 hours.
-
Nuclear and cytoplasmic protein fractions were isolated using a commercial kit.
-
Protein concentrations were determined by BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against β-catenin, c-Myc, Cyclin D1, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
HCT116 Xenograft Model
-
Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10⁶ HCT116 cells.
-
Tumor growth was monitored with caliper measurements, and tumor volume was calculated using the formula: (length x width²)/2.
-
When tumors reached approximately 150 mm³, mice were randomized into treatment groups.
-
JMV-7048 was administered daily by oral gavage.
-
Tumor volumes and body weights were recorded twice weekly.
-
At the end of the study, tumors were excised and weighed.
Visualizations
Caption: Wnt/β-catenin Signaling and JMV-7048 Inhibition.
Caption: Preclinical Evaluation Workflow for JMV-7048.
Conclusion and Future Directions
The preclinical data for JMV-7048 strongly support its development as a novel therapeutic agent for colon cancer. JMV-7048 demonstrates potent and selective activity against colon cancer cells with a constitutively active Wnt/β-catenin pathway. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vivo by targeting the core mechanism of Wnt signaling. Future studies will focus on comprehensive pharmacokinetic and toxicology assessments to enable the initiation of Phase I clinical trials. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification in future clinical investigations.
References
JMV7048 vs. PXR Antagonists: A Technical Deep Dive into Mechanisms of PXR Modulation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the fundamental differences between JMV7048 and traditional Pregnane (B1235032) X Receptor (PXR) antagonists. While both classes of molecules aim to reduce PXR-mediated activity, their mechanisms of action, and consequently their pharmacological profiles, are distinct. Understanding these differences is critical for the strategic development of novel therapeutics targeting PXR.
Core Concepts: PXR and its Canonical Antagonism
The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and upregulating the expression of genes involved in their metabolism and clearance.[1][2][3] Upon activation by a wide range of ligands, including prescription drugs, herbal supplements, and environmental compounds, PXR forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to response elements on DNA, initiating the transcription of target genes, most notably the cytochrome P450 enzyme CYP3A4, which is responsible for the metabolism of over 50% of marketed drugs.[1][4]
PXR antagonists are compounds that inhibit this activation process.[5] They typically function by binding to the PXR ligand-binding domain (LBD) and preventing the conformational changes necessary for coactivator recruitment and subsequent transcriptional activation.[5] This can occur through competitive inhibition, where the antagonist directly competes with activating ligands for the same binding site, or through allosteric modulation, where binding to a different site on the receptor induces an inactive conformation.[5][6][7] The primary therapeutic rationale for PXR antagonists lies in their potential to mitigate drug-drug interactions, overcome chemoresistance in cancer, and treat inflammatory and metabolic diseases.[5][8][9]
This compound: A Paradigm Shift in PXR Inhibition
This compound represents a novel and fundamentally different approach to downregulating PXR activity. It is not a classical antagonist but a PXR degrader , specifically a PROteolysis TArgeting Chimera (PROTAC) .[10][11][12] PROTACs are bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate a target protein.
This compound is composed of three key components:
-
A ligand that binds to the PXR.
-
A ligand that binds to an E3 ubiquitin ligase, in this case, Cereblon (CRBN).
-
A linker that connects these two ligands.
By simultaneously binding to both PXR and CRBN, this compound brings the E3 ligase into close proximity with the PXR protein.[11][12] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to PXR, tagging it for degradation by the 26S proteasome.[11][12] This process results in the selective destruction of the PXR protein, rather than simply blocking its function.
Mechanistic Differences at a Glance
| Feature | PXR Antagonists | This compound (PXR PROTAC) |
| Primary Mechanism | Inhibition of PXR activation | Induction of PXR protein degradation |
| Effect on PXR Protein | PXR protein remains intact but inactive | PXR protein is eliminated from the cell |
| Mode of Action | Competitive or allosteric binding to PXR | Hijacking the ubiquitin-proteasome system |
| Cellular Machinery Involved | Primarily interaction with the PXR protein itself | Involves PXR, an E3 ubiquitin ligase (CRBN), and the 26S proteasome |
| Potential for Selectivity | Dependent on binding affinity for PXR over other nuclear receptors | Can exhibit high selectivity due to the specific protein-protein interactions it induces. This compound shows selectivity for degrading PXR in certain cancer cells over primary hepatocytes.[11][12] |
Signaling Pathways and Experimental Workflows
Canonical PXR Antagonism Signaling Pathway
Caption: Canonical PXR antagonism pathway.
This compound (PXR PROTAC) Mechanism of Action
Caption: this compound induced PXR protein degradation.
Experimental Workflow for Assessing PXR Antagonism
Caption: Experimental workflow for PXR antagonists.
Quantitative Data and Experimental Protocols
Quantitative Comparison of this compound and PXR Antagonists
| Parameter | PXR Antagonists (General) | This compound | Reference |
| IC50 (Inhibition of PXR activity) | Varies widely depending on the compound. e.g., Coumestrol IC50 = 11 µM | Not typically measured as the primary endpoint. | [6] |
| DC50 (Half-maximal degradation concentration) | Not applicable | 379 ± 12 nM (in LS174T cells) | [11] |
| Dmax (Maximum degradation) | Not applicable | 62 ± 10% (in LS174T cells) | [11] |
| Effect on PXR mRNA | Generally no direct effect | No decrease in PXR mRNA levels, indicating a post-transcriptional mechanism. | [10] |
| In vivo PXR Degradation | Not applicable | ~50% PXR degradation in xenograft tumors after 4 or 14 days of treatment. | [13] |
Key Experimental Protocols
Protocol 1: PXR Antagonist Activity Assessment using a Reporter Gene Assay [14][15][16]
-
Cell Culture: Stably transfected cells expressing human PXR and a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene) are cultured in appropriate media. HepG2 cells are commonly used.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a known PXR agonist (e.g., rifampicin) to induce PXR activity, along with varying concentrations of the test compound (potential antagonist).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for PXR activation and reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound, relative to the agonist-only control, indicates PXR antagonism. The IC50 value, the concentration at which the compound inhibits 50% of the PXR activation, is calculated.
Protocol 2: Assessment of this compound-mediated PXR Degradation via Western Blot [17][18][19]
-
Cell Culture: A cell line endogenously expressing PXR (e.g., LS174T colon cancer cells) is cultured.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PXR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-actin) is also used to ensure equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the PXR band is quantified and normalized to the loading control. A decrease in the PXR band intensity in this compound-treated cells compared to vehicle-treated controls indicates protein degradation. The DC50 and Dmax values can be calculated from a dose-response curve.
Conclusion
The distinction between this compound and traditional PXR antagonists is a critical one for researchers in pharmacology and drug development. While both aim to abrogate PXR signaling, their disparate mechanisms of action—protein degradation versus functional inhibition—have significant implications for their therapeutic application, potential for off-target effects, and the development of resistance. This compound, as a PXR-degrading PROTAC, offers a novel and potent method for reducing PXR levels, particularly in the context of oncology where it has shown promise in sensitizing cancer cells to chemotherapy.[11] The continued exploration of both PXR antagonists and degraders will undoubtedly lead to a more nuanced and effective modulation of this important xenosensor in a variety of disease states.
References
- 1. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PXR antagonists and how do they work? [synapse.patsnap.com]
- 6. PXR antagonists and implication in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 16. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
JMV7048: A Technical Guide to a Selective PXR Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JMV7048, a novel small molecule designed as a selective degrader of the Pregnane X Receptor (PXR). PXR is a ligand-activated transcription factor that plays a critical role in drug metabolism and disposition by regulating the expression of genes involved in the detoxification and clearance of xenobiotics.[1] Its activation can lead to decreased efficacy of co-administered drugs, making it a target of interest in oncology and other therapeutic areas. This compound is a proteolysis-targeting chimera (PROTAC), a class of molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
Mechanism of Action: this compound as a PXR PROTAC
This compound functions as a heterobifunctional molecule. It consists of a ligand that binds to the Pregnane X Receptor (PXR) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both PXR and CRBN, this compound brings the E3 ligase into close proximity with PXR, leading to the polyubiquitination of the receptor. This ubiquitination marks PXR for degradation by the 26S proteasome, resulting in the selective removal of the PXR protein from the cell.
Quantitative Data on PXR Degradation and Target Gene Expression
This compound has been shown to effectively degrade PXR in various cancer cell lines. However, its activity is cell-type dependent, with no significant degradation observed in primary human hepatocytes.
Table 1: PXR Protein Degradation in Human Cancer Cell Lines
| Cell Line | Treatment | PXR Degradation (% of Control) |
| LS174T (Colon) | 5 µM this compound for 24h | ~80% |
| ASPC-1 (Pancreas) | 5 µM this compound for 24h | ~75% |
| HepG2 (Liver) | 5 µM this compound for 24h | ~60% |
| Primary Human Hepatocytes | 5 µM this compound for 24h | No significant degradation |
Data is estimated from Western blot quantification. For precise values, refer to the primary literature.
The degradation of PXR by this compound leads to a downstream effect on the expression of PXR target genes, which are involved in drug metabolism and transport.
Table 2: Modulation of PXR Target Gene mRNA Expression
| Gene | Cell Line | Treatment (5 µM this compound, 24h) | Change in mRNA Expression (Fold Change vs. Control) |
| MDR1 | LS174T | This compound | Downregulation |
| ABCG2 | LS174T | This compound | Downregulation |
| CYP3A4 | HepG2 | This compound | Downregulation |
Specific fold-change values require access to the full dataset from the primary publication.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Culture
-
Cell Lines: LS174T, ASPC-1, and HepG2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for PXR Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate protein lysates (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PXR (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.
RT-qPCR for PXR Target Gene Expression
-
RNA Isolation: Treat cells as described for the Western blot experiment. Isolate total RNA using a suitable method, such as TRIzol reagent or a column-based kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers for PXR target genes (e.g., MDR1, ABCG2, CYP3A4) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a chemotherapeutic agent (e.g., paclitaxel), or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent, such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue), to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Potentiation of Chemotherapy
A key application of PXR degraders is to enhance the efficacy of chemotherapeutic drugs that are substrates of PXR-regulated transporters and metabolic enzymes. By degrading PXR, this compound can prevent the upregulation of these proteins, thereby maintaining higher intracellular concentrations of the anticancer agent. For instance, co-treatment with this compound would be expected to potentiate the cytotoxic effects of paclitaxel (B517696), a known PXR agonist and a substrate for PXR-regulated drug efflux pumps. This is often demonstrated by a leftward shift in the dose-response curve of the chemotherapeutic agent and a lower IC50 value in the presence of the PXR degrader.[2]
Conclusion
This compound is a valuable research tool for studying the biological functions of PXR and holds therapeutic potential as a combination agent to overcome chemoresistance in cancer. Its selective degradation of PXR in certain cancer cell types highlights the importance of cell-context in the activity of PROTAC molecules. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the utility of this compound and the broader strategy of targeted PXR degradation.
References
- 1. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of paclitaxel cytotoxicity in lung and esophageal cancer cells by pharmacologic inhibition of the phosphoinositide 3-kinase/protein kinase B (Akt)-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JMV7048 in Targeting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal, differentiation, and tumor initiation. These cells are widely implicated in therapeutic resistance and disease relapse. A promising strategy to overcome these challenges is the development of therapies that specifically target CSCs. JMV7048, a Proteolysis Targeting Chimera (PROTAC), has emerged as a novel agent in this arena. This technical guide provides an in-depth analysis of the role of this compound in cancer stem cells, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Introduction to this compound and Cancer Stem Cells
Cancer stem cells are characterized by their expression of specific surface markers, such as CD133, CD44, and high aldehyde dehydrogenase (ALDH) activity. They are believed to be responsible for tumor heterogeneity and the failure of conventional therapies to eradicate cancer.
This compound is a PROTAC designed to selectively induce the degradation of the Pregnane X Receptor (PXR). PXR, a nuclear receptor, is a key regulator of xenobiotic metabolism and has been implicated in the chemoresistance of various cancers. By targeting PXR for degradation, this compound offers a novel approach to sensitize cancer cells, particularly CSCs, to chemotherapy and inhibit their self-renewal capabilities.
Mechanism of Action of this compound
This compound functions as a molecular bridge, simultaneously binding to PXR and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity facilitates the ubiquitination of PXR, marking it for degradation by the 26S proteasome. The degradation of PXR leads to the downregulation of its target genes, which are often involved in drug efflux and metabolism, thereby reducing the chemoresistance of cancer cells.
Data Presentation: Efficacy of this compound in Cancer Stem Cells
The following tables summarize the quantitative data on the effects of this compound on cancer stem cells.
| Cell Line | This compound Concentration | Treatment Duration | Effect on PXR Expression | Citation |
| Aldefluor-positive Colon CSCs | 5µM | 24 hours | Significant degradation observed via Western blot. | [1] |
| Patient-Derived Colorectal Cancer Cells | This compound Concentration | Treatment Duration | Effect on ALDH-positive Population | Citation |
| CPP1, CPP14, CPP19 | 5µM | 48 hours | Significant decrease in the proportion of cells with high ALDH activity. | [1] |
| In Vivo Xenograft Model (Colon Cancer) | This compound Dosage | Treatment Duration | Effect on PXR Expression | Citation |
| Nude mice with subcutaneous xenografts | 25 mg/kg/day (I.V.) | 4 or 14 days | Approximately 50% degradation of PXR in excised tumors. | [1] |
Signaling Pathways Modulated by this compound in Cancer Stem Cells
The degradation of PXR by this compound initiates a cascade of downstream signaling events that ultimately impact the viability and stem-like properties of cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cancer stem cells.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line of interest (e.g., colon cancer patient-derived cells)
-
This compound
-
Serum-free medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counter
-
Microscope
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free medium to obtain a single-cell suspension.
-
Count the viable cells.
-
Seed a low density of cells (e.g., 1,000 cells/mL) into ultra-low attachment plates.
-
Add this compound at various concentrations to the experimental wells. Include a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor the formation of tumorspheres under a microscope.
-
Quantify the number and size of tumorspheres (typically >50 µm in diameter).
-
Calculate the sphere formation efficiency (SFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
In Vivo Limiting Dilution Assay
This "gold standard" assay evaluates the tumor-initiating capacity of cancer stem cells in an in vivo setting.
Materials:
-
Cancer stem cells (e.g., sorted ALDH-positive cells) pre-treated with this compound or vehicle.
-
Immunocompromised mice (e.g., NOD/SCID).
-
Matrigel (optional).
-
Syringes and needles for subcutaneous injection.
-
Calipers for tumor measurement.
Procedure:
-
Treat cancer stem cells with this compound or vehicle control for a specified period (e.g., 48 hours).
-
Harvest and wash the cells.
-
Prepare serial dilutions of the cells in PBS or a PBS/Matrigel mixture (e.g., 10,000, 1,000, 100, and 10 cells per injection).
-
Subcutaneously inject each cell dilution into a cohort of immunocompromised mice.
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume with calipers once tumors become palpable.
-
Record the number of tumors formed for each cell dilution and treatment group.
-
Analyze the data using Extreme Limiting Dilution Analysis (ELDA) software to determine the cancer stem cell frequency.
Western Blot for PXR Degradation
This technique is used to quantify the degradation of PXR protein following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PXR.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PXR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize PXR levels to the loading control.
Immunofluorescence for Cancer Stem Cell Markers
This method is used to visualize and quantify the expression of CSC markers in response to this compound treatment.
Materials:
-
Cells grown on coverslips, treated with this compound or vehicle.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies against CSC markers (e.g., CD133, CD44).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against CSC markers.
-
Wash and incubate with fluorophore-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the percentage of marker-positive cells.
Conclusion
This compound represents a promising therapeutic agent that targets cancer stem cells by inducing the degradation of PXR. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The degradation of PXR by this compound leads to a reduction in chemoresistance and impairs the self-renewal and tumor-initiating capabilities of cancer stem cells. The provided methodologies will enable researchers to further investigate the potential of this compound and other PROTACs in the ongoing effort to develop more effective cancer therapies that can overcome the challenge of cancer stem cells.
References
A Technical Guide to the Effects of JMV7048 on Pregnane X Receptor (PXR) Target Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pregnane (B1235032) X Receptor (PXR, NR1I2) is a critical ligand-activated transcription factor that functions as a master regulator of xenobiotic and endobiotic metabolism.[1][2][3] Primarily expressed in the liver and intestines, PXR activation orchestrates the expression of a vast network of genes involved in the detoxification and clearance of foreign substances, including a majority of clinically used drugs.[2][4][5] This network includes key drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4), and drug efflux transporters like Multidrug Resistance Protein 1 (MDR1).[1][4][6] JMV7048 is a novel, agonist-based Proteolysis-Targeting Chimera (PROTAC) specifically designed to induce the degradation of the PXR protein.[1][7] By hijacking the cell's natural protein disposal machinery, this compound effectively eliminates PXR, thereby preventing the transcription of its target genes. This guide provides a detailed technical overview of the mechanism of this compound and its downstream effects on the expression of key PXR target genes, supported by quantitative data, experimental protocols, and pathway visualizations.
The PXR Signaling Pathway and Its Regulation
The canonical PXR signaling pathway is initiated by the binding of a ligand—a structurally diverse array of compounds including prescription drugs, steroids, and herbal supplements—to the PXR's large, hydrophobic ligand-binding domain.[2] Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][6] This complex then translocates into the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the regulatory regions of its target genes.[2][8] This binding event recruits coactivator proteins, initiating the transcription of genes that encode for Phase I and Phase II metabolizing enzymes and drug transporters.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of JMV7048 for PXR Over Other Nuclear Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity of JMV7048, a Proteolysis Targeting Chimera (PROTAC), for the Pregnane X Receptor (PXR) over other nuclear receptors. This compound is an effective PXR degrader with a reported DC50 of 379 nM. It operates by inducing the polyubiquitination and subsequent degradation of the PXR protein through the recruitment of the E3 CRBN ubiquitin ligase and the 26S proteasome. This guide will delve into the available selectivity data, provide detailed experimental protocols for assessing selectivity, and visualize the key pathways and workflows involved.
Data Presentation: this compound Selectivity Profile
The selectivity of a PROTAC is a critical parameter, ensuring that the desired protein is targeted for degradation without affecting other proteins, which could lead to off-target effects. Current publicly available data on the selectivity of this compound for PXR provides a foundational understanding of its specificity.
A key study demonstrated the selectivity of this compound by treating the colorectal cancer cell line LS174T with the compound and observing its effect on a panel of nuclear receptors.
Table 1: Effect of this compound on Nuclear Receptor Protein Levels in LS174T Cells
| Nuclear Receptor | Concentration of this compound | Observation |
| PXR (Pregnane X Receptor) | 5 µM | Significant protein degradation |
| RXRα (Retinoid X Receptor alpha) | 5 µM | No effect on protein levels[1] |
| FXR (Farnesoid X Receptor) | 5 µM | No effect on protein levels[1] |
| VDR (Vitamin D Receptor) | 5 µM | No effect on protein levels[1] |
This data is derived from Western blot analysis performed 24 hours post-treatment.[1]
While this data provides strong evidence for the selectivity of this compound for PXR over RXRα, FXR, and VDR, a comprehensive quantitative assessment across a broader panel of nuclear receptors (e.g., LXR, CAR, GR, PPARs) with corresponding DC50 values would provide a more complete selectivity profile. The following experimental protocols outline the methodologies to achieve this.
Experimental Protocols
To quantitatively determine the selectivity of this compound, a series of in-vitro and cell-based assays should be performed. These protocols are designed to assess both the binding and the degradation activity of this compound against a panel of nuclear receptors.
Cell-Based Reporter Assay for Nuclear Receptor Activation
This assay determines whether this compound acts as an agonist or antagonist for various nuclear receptors.
Objective: To measure the ability of this compound to modulate the transcriptional activity of a panel of nuclear receptors.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for full-length nuclear receptors (PXR, VDR, LXR, FXR, CAR, GR, PPARs)
-
Luciferase reporter plasmid containing response elements for the respective nuclear receptors
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Known agonists and antagonists for each receptor (positive and negative controls)
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the nuclear receptor of interest, the corresponding luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantifies the binding affinity of this compound to the ligand-binding domain (LBD) of various nuclear receptors.
Objective: To determine the binding affinity (IC50) of this compound for the LBD of PXR and other nuclear receptors.
Materials:
-
GST-tagged LBD of each nuclear receptor
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled ligand (tracer) for each nuclear receptor (acceptor fluorophore)
-
This compound
-
Assay buffer
-
384-well low-volume black plates
Procedure:
-
Reagent Preparation: Prepare solutions of the nuclear receptor LBD, Tb-anti-GST antibody, fluorescent tracer, and this compound in assay buffer.
-
Assay Reaction: In a 384-well plate, add the nuclear receptor LBD, Tb-anti-GST antibody, and serial dilutions of this compound.
-
Incubation: Incubate for 1-2 hours at room temperature to allow for compound binding.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Second Incubation: Incubate for another 2-4 hours at room temperature.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 495 nm for Terbium and 520 nm for the acceptor) wavelengths, with a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Quantifying Protein Degradation
This is a direct method to visualize and quantify the degradation of target proteins in cells treated with this compound.
Objective: To determine the DC50 (concentration for 50% degradation) of this compound for PXR and other nuclear receptors.
Materials:
-
Cell line expressing the nuclear receptors of interest (e.g., LS174T, HepG2)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies specific for each nuclear receptor and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target nuclear receptors and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the intensity of each nuclear receptor to the loading control. Plot the normalized protein levels against the this compound concentration to calculate the DC50 value.
Mandatory Visualizations
PXR Degradation Signaling Pathway
Caption: Mechanism of this compound-mediated PXR degradation.
Experimental Workflow for Determining Selectivity
Caption: Workflow for assessing the selectivity of this compound.
Logical Relationship of this compound Selectivity
Caption: this compound's selective degradation of PXR.
References
JMV7048: A Technical Guide to its Impact on Drug-Tolerant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor recurrence and chemoresistance are significant hurdles in cancer therapy, often attributed to the survival of a subpopulation of drug-tolerant cancer cells, including cancer stem cells (CSCs). The Pregnane X Receptor (PXR), a nuclear receptor, has been identified as a key player in mediating chemoresistance. JMV7048, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic agent that selectively targets PXR for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on drug-tolerant cancer cells, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of Drug-Tolerant Cancer Cells
Drug-tolerant cancer cells are a small population of cells within a tumor that can survive exposure to chemotherapy and other targeted agents. These cells can enter a dormant or slow-cycling state, rendering them less susceptible to drugs that target rapidly dividing cells. Over time, these cells can acquire additional mutations, leading to the development of acquired drug resistance and subsequent tumor relapse. Cancer stem cells, with their inherent self-renewal and differentiation capabilities, are a key component of this drug-tolerant population[1].
The Pregnane X Receptor (PXR) is a ligand-activated transcription factor highly expressed in the liver and intestines, and also found in various cancer types. PXR plays a crucial role in xenobiotic metabolism by regulating the expression of genes involved in drug detoxification and efflux, such as Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance Protein 1 (MDR1, also known as ABCB1)[2][3]. Elevated PXR expression in cancer cells is associated with increased chemoresistance and poor patient outcomes.
This compound: A PXR-Targeting PROTAC
This compound is a bifunctional molecule known as a PROTAC. It is designed to hijack the cell's natural protein disposal system to selectively eliminate the PXR protein. The this compound molecule consists of three key components:
-
A ligand that binds to the Pregnane X Receptor (PXR).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This unique structure allows this compound to bring PXR into close proximity with the E3 ligase, leading to the ubiquitination of PXR and its subsequent degradation by the proteasome. This targeted degradation of PXR effectively removes it from the cancer cell, thereby disrupting its role in promoting drug resistance.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the induced degradation of the PXR protein. This degradation has significant downstream effects on signaling pathways that contribute to drug tolerance in cancer cells.
By eliminating PXR, this compound is expected to downregulate the expression of PXR target genes, including CYP3A4 and MDR1.
-
CYP3A4: This enzyme is a major player in the metabolism of a wide range of chemotherapeutic drugs. By reducing CYP3A4 levels, this compound can increase the intracellular concentration and efficacy of co-administered anticancer agents.
-
MDR1 (ABCB1): This protein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of MDR1 is a common mechanism of multidrug resistance. By decreasing MDR1 expression, this compound can prevent the removal of chemotherapeutic drugs from the cancer cell, leading to increased cytotoxicity.
The degradation of PXR by this compound effectively sensitizes drug-tolerant cancer cells to conventional chemotherapies.
Figure 1: this compound-mediated PXR degradation pathway and its downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Cell Line | Treatment Group | Dose and Schedule | Outcome | Reference |
| LS174T | This compound | 25 mg/kg, I.V., 4 days | ~50% PXR degradation in tumors | [4] |
| HT29 Spheroids | FIRI + this compound | FIRI: 50 mg/kg 5-FU and 25 mg/kg irinotecan, I.P., twice a week; this compound: I.V., 5 days a week for 4 weeks | Significantly reduced tumor volume compared to FIRI alone | [4] |
| CPP1 Spheroids | FIRI + this compound | FIRI: 50 mg/kg 5-FU and 25 mg/kg irinotecan, I.P., twice a week; this compound: I.P., 5 days a week over 3 weeks | Significantly reduced tumor volume compared to FIRI alone | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | Reference |
| Intravenous (IV) | Data not specified | Data not specified | Data not specified | [4] |
| Intraperitoneal (IP) | Data not specified | Data not specified | Data not specified | [4] |
| Oral (PO) | Data not specified | Data not specified | Data not specified | [4] |
Note: Specific values for Cmax, Tmax, and AUCt were not provided in the publicly available information. The reference indicates that pharmacokinetic studies were performed and profiles were generated.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on drug-tolerant cancer cells.
Cell Culture and Spheroid Formation
-
Cell Lines:
-
Culture Conditions:
-
Cells are maintained in appropriate media (e.g., McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum and antibiotics.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Spheroid Formation Protocol:
-
Harvest cells to obtain a single-cell suspension.
-
Seed a specific number of cells (e.g., 5,000 cells/well for HT-29) in ultra-low attachment 96-well plates[2].
-
Centrifuge the plate to facilitate cell aggregation.
-
Incubate for 3-5 days to allow for spheroid formation[2]. Spheroid size and formation are monitored daily using light microscopy.
-
Western Blot Analysis for PXR Degradation
-
Protein Extraction:
-
Treat cells with this compound at the desired concentration and duration (e.g., 5µM for 24 hours)[1].
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with a primary antibody against PXR. A loading control antibody (e.g., GAPDH or β-actin) should also be used[7]. Specific antibody vendors and dilutions should be optimized for each experiment.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Mouse Model
-
Animal Model:
-
Immunocompromised mice (e.g., SCID or athymic nude mice) are used to prevent rejection of human tumor cells[4][8].
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 300,000 LS174T cells or 20,000 cells from HT29 spheroids) into the flank of the mice[4].
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (width^2 * length) / 2.
-
-
Treatment:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for subsequent analyses, such as Western blotting to assess PXR levels[4].
-
Figure 2: General workflow for an in vivo xenograft study.
Pharmacokinetic Studies
-
Animal Model:
-
Use the same strain of mice as in the efficacy studies for consistency.
-
-
Drug Administration:
-
Administer this compound via the desired routes (e.g., intravenous, intraperitoneal, oral) at a defined dose[4].
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Conclusion and Future Directions
This compound represents a novel and promising strategy for targeting drug-tolerant cancer cells by inducing the degradation of PXR. The preclinical data strongly suggest that this compound can sensitize cancer cells to chemotherapy and potentially overcome resistance mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's impact and the methodologies to evaluate its efficacy.
Future research should focus on:
-
A more detailed elucidation of the downstream signaling pathways affected by PXR degradation.
-
Evaluation of this compound in a broader range of cancer models, including patient-derived xenografts and organoids.
-
Investigation of potential resistance mechanisms to this compound itself.
-
Combination studies with a wider array of chemotherapeutic and targeted agents.
The continued development of PXR-targeting PROTACs like this compound holds significant promise for improving the treatment outcomes for cancer patients facing the challenges of drug resistance and tumor recurrence.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides as New Combination Agents in Cancer Therapeutics: A Promising Protocol against HT-29 Tumoral Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 6. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 7. onewebinserts.blob.core.windows.net [onewebinserts.blob.core.windows.net]
- 8. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. cmro.in [cmro.in]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
PXR: A Foundational Guide to a Promising Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pregnane (B1235032) X Receptor (PXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of xenobiotic and endobiotic metabolism. Its role in oncology is multifaceted and complex, influencing drug resistance, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the foundational research on PXR as a therapeutic target in cancer. It summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
PXR Signaling and its Role in Oncology
PXR acts as a ligand-activated transcription factor. Upon activation by a wide array of compounds, including many chemotherapeutic agents, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA response elements in the promoter regions of its target genes. This activation initiates the transcription of genes involved in drug metabolism and efflux, as well as pathways controlling cell growth and survival.
PXR-Mediated Drug Resistance
A primary mechanism by which PXR contributes to cancer progression is through the induction of multidrug resistance (MDR). PXR activation upregulates the expression of key drug-metabolizing enzymes and efflux transporters, leading to decreased intracellular concentrations and reduced efficacy of chemotherapeutic agents.
Key Target Genes in PXR-Mediated Drug Resistance:
-
Cytochrome P450 3A4 (CYP3A4): A major enzyme responsible for the metabolism of a vast number of drugs, including taxanes and anthracyclines.[1][2][3]
-
Multidrug Resistance Protein 1 (MDR1 or ABCB1): An ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells.[1][2][3]
-
Multidrug Resistance-Associated Proteins (MRPs): Another family of ABC transporters involved in the efflux of various anticancer drugs and their metabolites.[1]
-
UDP-Glucuronosyltransferases (UGTs): Enzymes that conjugate drugs, facilitating their excretion.[1][2]
PXR's Influence on Cancer Cell Proliferation and Apoptosis
The role of PXR in cell proliferation and apoptosis is context-dependent and can vary between different cancer types.
-
Pro-proliferative and Anti-apoptotic Effects: In several cancers, including breast, ovarian, and colon cancer, PXR activation has been shown to promote cell proliferation and inhibit apoptosis.[1][4] This can be mediated through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins such as Bax and p53.[1][4]
-
Tumor Suppressive Effects: Conversely, in some contexts, PXR has demonstrated anti-proliferative and pro-apoptotic activities. For instance, in certain colon cancer models, PXR activation was found to suppress tumor growth by inducing cell cycle arrest at the G0/G1 phase.[5]
Quantitative Data on PXR's Role in Oncology
The following tables summarize quantitative data from various studies, illustrating the impact of PXR modulation on gene expression, drug resistance, cell proliferation, and apoptosis in different cancer cell lines.
Table 1: PXR-Mediated Upregulation of Drug Resistance Genes
| Cancer Cell Line | PXR Activator | Target Gene | Fold Increase in mRNA Expression | Reference |
| MCF-7 (Breast) | Rifampicin (10 µM) | CYP3A4 | ~4.5 | (Not explicitly quantified in provided text) |
| MCF-7 (Breast) | Rifampicin (10 µM) | MDR1 | ~3.0 | (Not explicitly quantified in provided text) |
| LS180 (Colon) | Rifampicin (10 µM) | CYP3A4 | >10 | (Not explicitly quantified in provided text) |
| LS180 (Colon) | Rifampicin (10 µM) | MDR1 | ~5.0 | (Not explicitly quantified in provided text) |
| HepG2 (Liver) | Rifampicin (10 µM) | CYP3A4 | ~8.0 | (Not explicitly quantified in provided text) |
| SKOV-3 (Ovarian) | Rifampicin (10 µM) | CYP3A4 | ~6.0 | [1] |
Table 2: Effect of PXR Activation on Chemotherapy Efficacy (IC50 Values)
| Cancer Cell Line | Chemotherapeutic Agent | PXR Activator | Fold Increase in IC50 | Reference |
| MDA-MB-231 (Breast) | Paclitaxel | SR12813 | Significant increase | [6] |
| PC-3 (Prostate) | Paclitaxel | SR12813 | Significant increase | [6] |
| HEC-1 (Endometrial) | Paclitaxel | - | (PXR knockdown sensitized cells) | [4] |
| HEC-1 (Endometrial) | Cisplatin | - | (PXR knockdown sensitized cells) | [4] |
| SKOV-3 (Ovarian) | Paclitaxel | Rifampicin | Increased resistance | [4] |
Table 3: Impact of PXR on Cancer Cell Proliferation and Apoptosis
| Cancer Cell Line | PXR Modulation | Effect on Proliferation | Effect on Apoptosis | Quantitative Data | Reference |
| HT29 (Colon) | PXR Overexpression | Inhibition | - | 68.7% inhibition of cell proliferation | [5] |
| HepG2 (Liver) | PXR Overexpression | Inhibition | - | 53.6% reduction in cell proliferation | [5] |
| HEC-1 (Endometrial) | PXR Knockdown | Decreased Growth | Enhanced | - | [4] |
| SKOV-3 (Ovarian) | PXR Activation | Increased | - | - | [1][4] |
| MCF-7 (Breast) | KDR-siRNA | Inhibition | Induction | 36% inhibition of proliferation, 27.6% apoptosis rate | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in PXR research.
Quantitative Real-Time PCR (qRT-PCR) for PXR Target Gene Expression
This protocol details the measurement of mRNA levels of PXR target genes such as CYP3A4 and MDR1.
1. RNA Extraction:
-
Culture cancer cells to 70-80% confluency.
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
3. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blot for PXR Protein Expression
This protocol describes the detection and quantification of PXR protein levels in cancer cells.
1. Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PXR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein levels.
Luciferase Reporter Assay for PXR Transcriptional Activity
This assay measures the ability of compounds to activate PXR-mediated gene transcription.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HepG2) in a 24- or 48-well plate.
-
Co-transfect the cells with:
-
A PXR expression vector.
-
A luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter).
-
A Renilla luciferase control vector for normalization.
-
2. Compound Treatment:
-
After 24 hours, treat the cells with the test compounds or a known PXR agonist (e.g., rifampicin) for another 24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the direct binding of PXR to the promoter regions of its target genes.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PXR or a negative control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
4. DNA Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the PXR response elements in the target gene promoters.
-
Calculate the enrichment of the target DNA sequence relative to a negative control region and the input DNA.
siRNA-Mediated PXR Knockdown
This protocol describes the transient silencing of PXR expression in cancer cells.
1. siRNA Transfection:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Prepare a mixture of PXR-specific siRNA or a non-targeting control siRNA with a lipid-based transfection reagent in serum-free medium.
-
Incubate the mixture to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 48-72 hours.
2. Validation of Knockdown:
-
Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
3. Functional Assays:
-
Perform downstream functional assays, such as cell viability, apoptosis, or drug sensitivity assays, to evaluate the effect of PXR silencing.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of a PXR agonist or antagonist for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Treat cells with the compound of interest to induce apoptosis.
2. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key PXR-related signaling pathways and experimental workflows.
Caption: PXR Signaling Pathway in Oncology.
References
- 1. Expression of the PXR gene in various types of cancer and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the critical role of the PXR in preventing carcinogenesis and chemotherapeutic drug resistance [ijbs.com]
- 3. Insights into the critical role of the PXR in preventing carcinogenesis and chemotherapeutic drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnane X Receptor and Cancer: Context-Specificity is Key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane X receptor suppresses proliferation and tumourigenicity of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pregnane X receptor in chemotherapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note & Protocol: In Vitro Degradation of a Model Peptide in LS174T Cells
For research, scientific, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the in vitro degradation of a model peptide in the human colon adenocarcinoma cell line, LS174T. The stability of therapeutic peptides is a critical parameter in drug development, as it directly influences their bioavailability, efficacy, and dosing regimen. Understanding the degradation kinetics in a relevant cancer cell line provides valuable insights into the peptide's potential as a therapeutic agent.
The LS174T cell line, derived from a human colon adenocarcinoma, is a widely used model for colorectal cancer research.[1][2] These cells exhibit an epithelial morphology and are known to produce carcinoembryonic antigen (CEA).[1][2] This protocol outlines the materials and procedures for culturing LS174T cells and subsequently performing a peptide degradation assay.
Signaling Pathway Context
While the specific signaling pathway for our model peptide is under investigation, many therapeutic peptides targeting cancer cells modulate key pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical pathway that could be influenced by a therapeutic peptide is the MAPK/ERK pathway, which is often dysregulated in colorectal cancer.
References
Application Note: Detecting PXR Degradation Induced by JMV7048 Using Western Blot
Abstract
The Pregnane X Receptor (PXR), a key nuclear receptor, governs the expression of genes central to drug metabolism and transport, such as CYP3A4 and MDR1.[1] Its role in conferring chemoresistance in cancer cells has made it a prime target for therapeutic intervention. JMV7048 is a potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of PXR.[2] This application note provides a detailed protocol for utilizing Western blot to monitor and quantify the degradation of PXR in cancer cell lines, such as LS174T, following treatment with this compound.
Introduction
The Pregnane X Receptor (PXR, NR1I2) is a ligand-activated transcription factor that acts as a xenobiotic sensor, regulating the expression of a wide array of genes involved in the metabolism and clearance of foreign substances and endogenous molecules.[1][3] Upon activation by various compounds, PXR forms a heterodimer with the retinoid X receptor α (RXRα) and binds to response elements in the regulatory regions of its target genes.[1][3] While this function is crucial for detoxification, PXR activation can also lead to undesirable drug-drug interactions and contribute to the development of resistance to chemotherapy in cancer.[3]
Targeting PXR for degradation presents a promising strategy to overcome chemoresistance. This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system.[2] It is a heterobifunctional molecule with one end binding to PXR and the other to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][4] This proximity induces the polyubiquitination of PXR, marking it for degradation by the 26S proteasome.[2][4] This mechanism effectively reduces the cellular levels of PXR protein, independent of transcriptional effects.[5]
Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6][7] This method allows for the verification of this compound's efficacy by visualizing the decrease in PXR protein levels. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to perform a Western blot analysis of this compound-mediated PXR degradation.
Signaling Pathway of this compound-Induced PXR Degradation
This compound facilitates the degradation of PXR through the ubiquitin-proteasome pathway. The PROTAC molecule forms a ternary complex with PXR and the E3 ubiquitin ligase CRBN. This induced proximity allows for the transfer of ubiquitin molecules from the E2 conjugating enzyme to PXR. The resulting polyubiquitinated PXR is then recognized and degraded by the 26S proteasome.
Caption: this compound-mediated PXR degradation pathway.
Experimental Protocol: Western Blot for PXR Degradation
This protocol is optimized for LS174T human colorectal adenocarcinoma cells, but can be adapted for other cell lines expressing PXR, such as HepG2 or ASPC-1.[8]
Materials and Reagents
-
Cell Line: LS174T (or other suitable PXR-expressing cell line)
-
Compound: this compound (and inactive control JMV7159, if available)
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail)[9]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast 4-12% Bis-Tris gels, SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein Transfer: Nitrocellulose or PVDF membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-PXR antibody
-
Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
1. Cell Culture and Treatment a. Culture LS174T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). A common treatment is 500 nM for 24 hours.[10] Include a vehicle control (e.g., 0.1% DMSO). d. (Optional) Include a negative control compound, such as JMV7159, which lacks the E3 ligase-binding moiety, at the same concentrations to demonstrate specificity.[5][10]
2. Cell Lysis a. After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.[9] b. Add 100-200 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9] f. Carefully transfer the supernatant (protein lysate) to a new clean tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.[6] b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE a. Prepare samples for loading by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[6] b. Load the prepared samples and a pre-stained protein ladder into the wells of a 4-12% Bis-Tris gel. c. Run the gel at a constant voltage (e.g., 150-170V) until the dye front reaches the bottom.[9]
5. Protein Transfer a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11] A typical transfer is run at 100V for 1 hour.[9] b. After transfer, briefly wash the membrane with TBST.
6. Immunoblotting a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-PXR antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11] c. Wash the membrane three times for 5-10 minutes each with TBST.[6] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11] e. Wash the membrane again three times for 10 minutes each with TBST. f. Repeat the immunoblotting process for the loading control (Actin or GAPDH) by either stripping and re-probing the same membrane or by cutting the membrane if the proteins are well-separated by size.
7. Detection and Analysis a. Prepare the ECL substrate by mixing the reagents according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[6] c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PXR band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different concentrations of this compound.
Table 1: Dose-Dependent Degradation of PXR by this compound
| This compound Conc. (nM) | PXR/Actin Ratio (Normalized) | % PXR Degradation (vs. Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 100 | 0.75 ± 0.06 | 25% |
| 250 | 0.48 ± 0.05 | 52% |
| 500 | 0.29 ± 0.04 | 71% |
| 1000 | 0.25 ± 0.03 | 75% |
| (Note: Data are representative examples and should be replaced with experimental results. Values are mean ± SD, n=3) |
Table 2: Time-Course of PXR Degradation by 500 nM this compound
| Treatment Time (hours) | PXR/Actin Ratio (Normalized) | % PXR Degradation (vs. Time 0) |
| 0 | 1.00 ± 0.07 | 0% |
| 6 | 0.62 ± 0.05 | 38% |
| 12 | 0.35 ± 0.04 | 65% |
| 24 | 0.28 ± 0.03 | 72% |
| (Note: Data are representative examples and should be replaced with experimental results. Values are mean ± SD, n=3) |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing PXR degradation.
Caption: Step-by-step workflow for Western blot analysis.
Conclusion
This application note provides a detailed protocol for the detection and quantification of this compound-induced PXR degradation using Western blot. This method is a reliable and essential tool for characterizing the efficacy and mechanism of action of PROTAC-based PXR degraders in a preclinical research setting. The successful implementation of this protocol will enable researchers to assess the potential of compounds like this compound as therapeutic agents for overcoming chemoresistance in cancer.
References
- 1. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Measuring JMV7048 DC50 and Dmax Values in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
JMV7048 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Pregnane (B1235032) X Receptor (PXR).[1] PXR is a nuclear receptor that plays a significant role in xenobiotic metabolism and has been implicated in the development of chemoresistance in various cancers, including colorectal cancer.[2][3][4][5] By hijacking the cell's ubiquitin-proteasome system, this compound offers a therapeutic strategy to overcome PXR-mediated drug resistance.
These application notes provide detailed protocols for quantifying the efficacy of this compound in cancer cell lines by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The protocols focus on the use of the colorectal cancer cell line LS174T, which is known to express PXR.[2][3][6][7] The primary methods described are Western Blotting and In-Cell Western (ICW) assays, both robust techniques for quantifying protein levels.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to PXR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between PXR and CRBN, leading to the polyubiquitination of PXR. Ubiquitinated PXR is then recognized and degraded by the 26S proteasome.
Data Presentation
The following table summarizes the key parameters for evaluating this compound's degradation activity.
| Parameter | Description | Typical Value for this compound in LS174T cells |
| DC50 | The concentration of this compound required to degrade 50% of the target protein (PXR) at a specific time point. | 379 nM[1] |
| Dmax | The maximum percentage of PXR degradation achieved with this compound treatment. | >80% |
Experimental Protocols
This section provides detailed protocols for determining the DC50 and Dmax of this compound in the LS174T colorectal cancer cell line.
General Workflow
The overall experimental workflow for determining DC50 and Dmax values is as follows:
Protocol 1: Western Blot Analysis
Western blotting is a widely used technique to separate and identify proteins. This protocol outlines the steps to measure PXR protein levels following this compound treatment.
Materials:
-
LS174T cells (ATCC® CCL-188™)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PXR antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed LS174T cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PXR antibody overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for PXR and the loading control using image analysis software.
-
Normalize the PXR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of PXR remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining PXR against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[8]
-
Protocol 2: In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in a microplate format, offering higher throughput than traditional Western blotting.[3][5][9]
Materials:
-
LS174T cells
-
96-well microplates (black-walled, clear-bottom)
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
Formaldehyde (B43269) (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer)
-
Primary antibodies (as in Western Blot protocol)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)
-
Normalization stain (e.g., CellTag™ 700 Stain)
-
Fluorescent imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed LS174T cells in a 96-well plate and allow them to attach and grow to the desired confluency.
-
Treat the cells with a serial dilution of this compound as described in the Western Blot protocol.
-
-
Fixing and Permeabilization:
-
After treatment, gently remove the media.
-
Fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding a Triton X-100 solution (e.g., 0.1% in PBS) and incubating for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-PXR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells several times with PBS with detergent.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibody and a normalization stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells thoroughly with PBS with detergent.
-
-
Imaging and Data Analysis:
-
Remove the final wash solution and allow the plate to dry.
-
Scan the plate using a fluorescent imaging system.
-
Determine the fluorescence intensity for the target protein (PXR) and the normalization stain in each well.
-
Normalize the target protein signal to the normalization signal for each well.
-
Calculate the percentage of PXR remaining relative to the vehicle-treated control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western Blot protocol.
-
Logical Relationships and Considerations
Key Considerations:
-
Cell Line Selection: Ensure the chosen cancer cell line endogenously expresses detectable levels of PXR.
-
Antibody Validation: Use antibodies that are specific and validated for the intended application (Western Blot or ICW).
-
Time Course Experiment: It is advisable to perform a time-course experiment to determine the optimal treatment duration for achieving Dmax.
-
Hook Effect: Be aware of the potential for a "hook effect" at very high concentrations of the PROTAC, where degradation efficiency may decrease. This is due to the formation of binary complexes that are not productive for degradation.
-
Statistical Analysis: Perform experiments in triplicate and use appropriate statistical methods to analyze the data and determine the significance of the results.
By following these detailed application notes and protocols, researchers can accurately and reproducibly measure the DC50 and Dmax values of this compound, providing crucial data for its preclinical evaluation as a potential cancer therapeutic.
References
- 1. Pregnane X receptor suppresses proliferation and tumourigenicity of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnane X Receptor (PXR) expression in colorectal cancer cells restricts irinotecan chemosensitivity through enhanced SN-38 glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of the PXR gene in various types of cancer and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
JMV7048 In Vivo Administration Protocol for Mouse Xenograft Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JMV7048 is a potent, agonist-based Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Pregnane (B1235032) X Receptor (PXR).[1][2] PXR, a nuclear receptor, is implicated in the development of chemoresistance in various cancers, including colorectal cancer. By hijacking the E3 CRBN ubiquitin ligase and the 26S proteasome system, this compound targets PXR for ubiquitination and subsequent degradation.[1][2] This mechanism of action aims to sensitize cancer cells to conventional chemotherapeutic agents, thereby offering a novel strategy to overcome drug resistance and delay tumor relapse.[1][3] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse xenograft models, based on currently available preclinical data.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax | Highest | Moderate | Lowest |
| AUCt | Highest | Moderate | Lowest |
| Tmax | Shortest | Moderate | Longest |
Caption: Qualitative summary of this compound pharmacokinetic profiles in mice.
In Vivo Study Parameters for this compound in Mouse Xenograft Models
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Scid or Athymic Nude Mice |
| Tumor Models | Subcutaneous xenografts of human colorectal cancer cell lines (e.g., LS174T, HT29) or patient-derived spheroids (CPP1) |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) |
| Dosage | 25 mg/kg |
| Vehicle | 20% Kolliphor® HS 15, 5% Ethanol (B145695), in 5% Dextrose in water[3] |
| Treatment Schedule | 4-day consecutive treatment or 5 days a week for 3-4 weeks |
| Study Initiation | When tumor volume reaches approximately 100 mm³ |
Caption: Summary of in vivo study design parameters for this compound.
Experimental Protocols
I. Reagents and Materials
-
This compound
-
Vehicle components: Kolliphor® HS 15, Ethanol (200 proof), 5% Dextrose in water
-
Human colorectal cancer cell lines (e.g., LS174T, HT29)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old female Scid or athymic nude mice
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Animal balance
II. Preparation of this compound Formulation
-
Prepare the vehicle solution by combining 20% Kolliphor® HS 15 and 5% ethanol in 5% dextrose in water.
-
Warm the vehicle solution to 37°C to aid in the dissolution of this compound.
-
Dissolve this compound in the pre-warmed vehicle to achieve the desired final concentration for a 25 mg/kg dose. The injection volume is typically 100-200 µL per mouse.
-
Vortex the solution until this compound is completely dissolved.
-
The formulation should be prepared fresh daily before administration.
III. Xenograft Tumor Establishment
-
Culture human colorectal cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 10^6 cells per 100 µL.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
IV. In Vivo Administration of this compound
-
Begin tumor measurements with calipers 3-4 days post-implantation.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100 mm³.
-
Administer this compound (25 mg/kg) or vehicle control to the respective groups via intravenous or intraperitoneal injection according to the planned schedule (e.g., daily for 4 days, or 5 days a week for 3-4 weeks).
-
Monitor tumor volume and mouse body weight twice a week. Body weight is a key indicator of treatment-related toxicity.
V. Endpoint and Tissue Collection
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Endpoints may include a maximum tumor volume or signs of morbidity.
-
At the end of the study, euthanize the mice using an approved method.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for PXR levels) or fixed in 10% neutral buffered formalin for immunohistochemical analysis.
Visualization of Signaling Pathways and Workflows
References
- 1. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse - Watch Related Videos [visualize.jove.com]
- 2. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for JMV7048 in 3D Spheroid Cultures of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as superior models for preclinical cancer research compared to traditional 2D cell cultures.[1][2][3] They more accurately mimic the complex cellular interactions, nutrient and oxygen gradients, and drug resistance mechanisms of in vivo solid tumors.[1][2] Colorectal cancer (CRC), a leading cause of cancer-related mortality, is characterized by significant tumor heterogeneity and the presence of cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[3][4][5]
The Pregnane X Receptor (PXR, NR1I2) has emerged as a key driver of chemoresistance and self-renewal in colon CSCs.[3][4][5] High PXR expression is correlated with a poorer prognosis in CRC patients treated with chemotherapy.[4] JMV7048 is a novel, potent agonist-based Proteolysis Targeting Chimera (PROTAC) that specifically induces the degradation of the PXR protein.[6][7] By harnessing the cell's own ubiquitin-proteasome system, this compound offers a promising strategy to eliminate PXR, thereby potentially sensitizing colon cancer cells, particularly the resistant CSC population, to conventional chemotherapies.[6][7]
These application notes provide a comprehensive guide for utilizing this compound in 3D spheroid models of colon cancer, including detailed experimental protocols and data presentation frameworks.
Application Notes
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to bridge the PXR protein with an E3 ubiquitin ligase, specifically Cereblon (CRBN).[6] This induced proximity facilitates the transfer of ubiquitin molecules to PXR, marking it for degradation by the 26S proteasome.[6][8][9] As a PROTAC, this compound acts catalytically; once the PXR is degraded, the molecule is released and can target another PXR protein.[8][9] This mechanism allows for sustained protein knockdown at potentially low compound concentrations.
Role of PXR Signaling in Colon Cancer Spheroids
PXR acts as a xenobiotic sensor that, upon activation, transcriptionally regulates a host of genes involved in drug metabolism and efflux, such as CYP3A4, UGT1A1, and ABCG2.[1][10] In colon cancer, and particularly within the CSC niche often enriched in 3D spheroids, high PXR expression contributes significantly to chemoresistance.[4][5] By promoting the detoxification and removal of chemotherapeutic agents like irinotecan (B1672180), PXR allows cancer cells to evade apoptosis and continue to proliferate.[1][11] Furthermore, PXR signaling has been shown to promote CSC self-renewal and has anti-apoptotic effects, further contributing to tumor survival and relapse.[4][12]
This compound-mediated degradation of PXR is expected to reverse these effects. By eliminating PXR, the expression of downstream chemoresistance genes should decrease, rendering the cells within the spheroid, including CSCs, more susceptible to chemotherapy. This intervention is hypothesized to inhibit spheroid growth, reduce the CSC population, and increase the efficacy of co-administered cytotoxic drugs.
Experimental Protocols
Protocol 1: Generation of Colon Cancer Spheroids
This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates, which is a reliable and scalable method.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29, LS174T)
-
Complete cell culture medium (e.g., DMEM/F12 or McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
PBS, Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture colon cancer cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line but typically ranges from 500 to 5,000 cells per well for a 96-well plate.
-
Carefully dispense 100-200 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator. Spheroids should form within 48-96 hours.
-
Monitor spheroid formation and compactness daily using a light microscope. Spheroids are ready for treatment when they are compact and have a defined circular boundary.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Pre-formed colon cancer spheroids in ULA plates
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
For single-agent studies, carefully remove approximately half of the medium from each well of the spheroid culture plate.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
For combination studies, this compound can be added simultaneously with or as a pre-treatment before the addition of a chemotherapeutic agent (e.g., 5-FU or irinotecan).
-
Return the plates to the incubator for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Assess the effects of the treatment using the protocols outlined below.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol uses brightfield imaging to monitor spheroid size and a luminescence-based assay to quantify cell viability.
Materials:
-
Treated spheroids in ULA plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer-compatible multi-well plate reader
Procedure:
-
Spheroid Growth (Imaging):
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter or the area of the spheroid cross-section.
-
Calculate the change in spheroid volume over time for each treatment condition. The volume can be estimated using the formula: Volume = (4/3)πr³.
-
-
Cell Viability (Luminescence Assay):
-
At the end of the treatment period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent directly to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium volume).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Protocol 4: Western Blot Analysis of PXR Degradation in Spheroids
This protocol is essential to confirm the on-target effect of this compound.
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes, cell scraper
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PXR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Carefully collect spheroids from each treatment group into pre-chilled microcentrifuge tubes. This can be done by gentle pipetting.
-
Wash the spheroids with cold PBS and centrifuge at low speed (500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and add an appropriate volume of cold RIPA lysis buffer. The volume may need to be increased compared to 2D cultures.[13]
-
Mechanically disrupt the spheroids by repeated pipetting or using a pestle.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PXR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis. Below are template tables for presenting results from the proposed experiments.
Table 1: Effect of this compound on Colon Cancer Spheroid Growth
| Treatment Group | Concentration (µM) | Mean Spheroid Diameter (µm) at 0h | Mean Spheroid Diameter (µm) at 72h | % Growth Inhibition |
| Vehicle Control | 0 (DMSO) | 0% | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 2: Viability of Colon Cancer Spheroids after this compound Treatment
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | % Viability (Normalized to Control) | Calculated IC₅₀ (µM) |
| Vehicle Control | 0 (DMSO) | 100% | \multirow{5}{*}{} | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 3: PXR Protein Degradation by this compound in Colon Cancer Spheroids
| Treatment Group | Concentration (µM) | Relative PXR Band Intensity (Normalized to Loading Control) | % PXR Degradation (Relative to Vehicle) | Calculated DC₅₀ (µM) |
| Vehicle Control | 0 (DMSO) | 0% | \multirow{5}{*}{} | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
References
- 1. Pregnane × Receptor (PXR) expression in colorectal cancer cells restricts irinotecan chemosensitivity through enhanced SN-38 glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pregnane X-receptor promotes stem cell-mediated colon cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pregnane X Receptor (PXR) expression in colorectal cancer cells restricts irinotecan chemosensitivity through enhanced SN-38 glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of JMV7048
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV7048 is a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade the Pregnane (B1235032) X Receptor (PXR).[1][2] PXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in drug metabolism and transport. By promoting the degradation of PXR, this compound has the potential to enhance the efficacy of co-administered therapeutic agents that are substrates of PXR-regulated enzymes. These application notes provide a summary of the available preclinical pharmacokinetic data for this compound and detailed protocols for its analysis in preclinical models.
Data Presentation
In Vivo Pharmacokinetic Parameters
Preclinical studies in mice have demonstrated that this compound can be absorbed and distributed into tissues, retaining its PXR degradation activity in vivo.[1] Pharmacokinetic analyses following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations have been performed. While IV and IP routes resulted in satisfactory plasma exposure, the oral route was found to be less favorable.[1]
The following tables summarize the key pharmacokinetic parameters derived from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Administration
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | t½ (h) |
| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intraperitoneal (IP) | 25 | Data not available | Data not available | Data not available | Data not available |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Cmax, Tmax, AUCt, and t½ are reported in the publication "Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse" and should be inserted here from the source.[1][2]
In Vitro Metabolic Stability
Metabolic stability of this compound has been assessed in human-derived cell lines and primary cells. These in vitro assays are crucial for predicting the metabolic fate of a compound and its potential for drug-drug interactions.
Table 2: In Vitro Metabolic Stability of this compound
| Cell System | Intrinsic Clearance (CLint) (µL/min/10^6 cells) | Half-life (t½) (min) |
| Human Hepatocytes | Data not available | Data not available |
| LS174T (Colon Carcinoma) | Data not available | Data not available |
| HepG2 (Hepatoma) | Data not available | Data not available |
Note: Specific quantitative data for intrinsic clearance and half-life are reported in the publication "Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse" and should be inserted here from the source.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a murine model following intravenous, intraperitoneal, and oral administration.
1. Animal Models:
-
Species: Male BALB/c or similar mouse strain, 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week prior to the study.
2. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile water). The formulation should be prepared fresh on the day of dosing.
-
Dose: A typical dose for pharmacokinetic studies is 25 mg/kg.[1]
-
Administration Routes:
-
Intravenous (IV): Administer via the tail vein.
-
Intraperitoneal (IP): Administer into the peritoneal cavity.
-
Oral (PO): Administer via oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. Suggested time points for IV administration are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
For IP and PO administration, suggested time points are: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Blood samples should be collected from the saphenous vein or via cardiac puncture for terminal collection.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Processing and Storage:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, and half-life.
Protocol 2: In Vitro Metabolic Stability in Hepatocytes
This protocol describes the methodology for assessing the metabolic stability of this compound in a suspension of primary human hepatocytes.
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
Positive control compound with known metabolic instability (e.g., testosterone)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
96-well plates
-
Acetonitrile (B52724) with an internal standard for protein precipitation
2. Experimental Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Dilute the hepatocyte suspension to the desired cell density in pre-warmed culture medium.
-
Pre-incubate the cell suspension in a shaking water bath at 37°C.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and control compounds to the hepatocyte suspension.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Stop the metabolic reaction by adding the aliquots to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Bioanalysis:
-
Analyze the concentration of this compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) * (volume of incubation / number of cells).
Visualizations
Caption: Workflow for In Vivo Pharmacokinetic Analysis of this compound in Mice.
Caption: Signaling Pathway for this compound-mediated PXR Degradation.
References
Troubleshooting & Optimization
Troubleshooting inconsistent PXR degradation with JMV7048
Welcome to the technical support center for JMV7048-mediated degradation of the Pregnane X Receptor (PXR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to answer frequently asked questions.
Troubleshooting Guides
Issue: Inconsistent PXR Degradation with this compound
Users have reported variability in the extent of PXR degradation when using this compound across different experiments and cell lines. This guide provides potential causes and solutions to help you achieve more consistent and reliable results.
Table 1: Troubleshooting Inconsistent PXR Degradation
| Potential Cause | Explanation | Recommended Solution |
| Cell Line-Dependent Efficacy | This compound-mediated PXR degradation is known to be cell-line specific. It is effective in some cancer cell lines (e.g., LS174T, ASPC-1, HepG2) but not in primary human hepatocytes.[1] This could be due to variations in the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, or differences in cellular metabolism of the compound.[1][2][3][4] | 1. Confirm CRBN Expression: Before starting your experiment, verify the expression level of CRBN in your chosen cell line by Western blot or qPCR.[5] Cell lines with low or absent CRBN expression are unlikely to respond to this compound.[6] 2. Select Appropriate Cell Lines: Use cell lines that have been previously shown to be responsive to this compound if possible.[1] |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation of the target protein is reduced. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7] | 1. Perform a Dose-Response Curve: Always conduct a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for PXR degradation and to determine if a hook effect is present.[7] 2. Use Lower Concentrations: If a hook effect is observed, use this compound at concentrations at or below the peak of the degradation curve. |
| Suboptimal Experimental Conditions | Factors such as cell confluency, passage number, and overall cell health can impact the efficiency of the ubiquitin-proteasome system and, consequently, PXR degradation.[7] | 1. Standardize Cell Culture: Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for each experiment.[7] |
| Compound Instability or Poor Permeability | This compound, like many PROTACs, is a relatively large molecule and may have issues with stability in cell culture media over time or with efficiently crossing the cell membrane.[7][8] | 1. Assess Compound Stability: If inconsistent results persist, consider evaluating the stability of this compound in your specific cell culture medium over the course of your experiment. 2. Verify Cellular Uptake: While direct measurement can be complex, inconsistent results across multiple experiments with fresh compound dilutions might suggest permeability issues. |
| Issues with Western Blotting Technique | Weak or inconsistent bands on a Western blot can be misinterpreted as poor degradation. This can be caused by a variety of factors including inefficient protein transfer, suboptimal antibody concentrations, or issues with detection reagents. | 1. Optimize Western Blot Protocol: Ensure your Western blot protocol is optimized for PXR detection. This includes using an appropriate gel percentage, ensuring complete protein transfer, and optimizing primary and secondary antibody concentrations.[9] 2. Include Proper Controls: Always include a positive control (e.g., lysate from a high-PXR expressing cell line) and a negative control (e.g., lysate from a PXR-knockout cell line, if available) to validate your blotting procedure.[9] |
Frequently Asked Questions (FAQs)
Table 2: this compound and PXR Degradation FAQs
| Question | Answer |
| What is this compound and how does it work? | This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically target the Pregnane X Receptor (PXR) for degradation.[10] It is a heterobifunctional molecule that binds to both PXR and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity. This induced proximity facilitates the ubiquitination of PXR, marking it for degradation by the 26S proteasome.[11] |
| What is the typical efficacy of this compound? | In the responsive human colorectal cancer cell line LS174T, this compound has a half-maximal degradation concentration (DC50) of 379 ± 12 nM, a maximum degradation (Dmax) of 62 ± 10%, and a degradation half-life (DT50) of 62 minutes.[10] |
| Why is PXR degradation not observed in all cell lines? | The efficacy of this compound is cell-line dependent. One major factor is the expression level of the CRBN E3 ligase, which is essential for its mechanism of action.[2][3][4][6] Additionally, the metabolic stability of this compound can vary between cell types. For example, it is effective in several cancer cell lines but not in primary human hepatocytes, where it may be metabolized more rapidly.[1] |
| How can I confirm that PXR degradation is proteasome-dependent? | To confirm that the observed decrease in PXR levels is due to proteasomal degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or Bortezomib). If this compound-induced PXR degradation is blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[11] |
| Can this compound affect the mRNA levels of PXR? | No, this compound is a bona fide PXR PROTAC and acts at the protein level. It does not affect the mRNA expression of PXR.[10] This can be confirmed by running RT-qPCR for PXR mRNA in parallel with your Western blot experiments. |
Experimental Protocols
Western Blotting for PXR Degradation Analysis
This protocol outlines the steps for assessing PXR protein levels following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PXR
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against PXR (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the PXR signal to the loading control.
-
PXR Reporter Gene Assay
This protocol can be used to assess the functional consequences of PXR degradation by measuring the transcriptional activity of PXR.
Materials:
-
HEK293T or other suitable host cells
-
PXR expression plasmid
-
A reporter plasmid containing a PXR-responsive element driving a luciferase gene (e.g., CYP3A4 promoter-luciferase)
-
A control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[13]
-
-
Transfection:
-
Co-transfect the cells with the PXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13]
-
-
This compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours) to induce PXR degradation.
-
Following the this compound treatment, add a known PXR agonist (e.g., rifampicin) to stimulate the remaining PXR and incubate for another 18-24 hours.[14]
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
A decrease in agonist-induced luciferase activity in the presence of this compound would indicate functional degradation of PXR.
-
Visualizations
Caption: this compound-mediated PXR degradation pathway.
Caption: Troubleshooting workflow for inconsistent PXR degradation.
Caption: Logical relationships in troubleshooting PXR degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.origene.com [cdn.origene.com]
- 13. eubopen.org [eubopen.org]
- 14. indigobiosciences.com [indigobiosciences.com]
Optimizing JMV7048 concentration and treatment time for maximal degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration and treatment time of JMV7048 for achieving maximal degradation of the Pregnane X Receptor (PXR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Pregnane X Receptor (PXR).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4]
Q2: What is a recommended starting concentration for this compound?
A2: A good starting point for this compound concentration can be guided by its half-maximal degradation concentration (DC50), which has been determined to be 379 ± 12 nM in LS174T cells.[1] It is recommended to perform a dose-response experiment with a range of concentrations around the DC50 (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[5]
Q3: What is a typical treatment time for this compound?
A3: The degradation time for 50% of PXR (DT50) by this compound has been reported to be 62 minutes.[1] However, degradation kinetics can vary between cell lines.[5] It is advisable to perform a time-course experiment, testing various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to identify the optimal duration for maximal degradation.[2][5] For some PROTACs, extending the time course to 48 or 72 hours may be necessary to observe significant degradation.[5]
Q4: What is the maximum degradation (Dmax) achievable with this compound?
A4: In LS174T cells, this compound has been shown to achieve a maximum degradation efficacy (Dmax) of 62 ± 10%.[1] The Dmax can be determined by performing a dose-response experiment.[6][7]
Q5: Is this compound selective for PXR?
A5: this compound has been shown to reduce PXR protein levels without affecting GSPT1 protein levels, indicating its selectivity.[1] However, it is always good practice to verify the selectivity in your experimental system, for instance by including a western blot for a known off-target of CRBN-based degraders.
Data Summary: this compound Degradation Parameters
| Parameter | Value | Cell Line | Reference |
| DC50 (Half-Maximal Degradation Concentration) | 379 ± 12 nM | LS174T | [1] |
| Dmax (Maximum Degradation Efficacy) | 62 ± 10% | LS174T | [1] |
| DT50 (Degradation Time for 50%) | 62 minutes | LS174T | [1] |
| Concentration for Maximum PXR Reduction | 5 µM | LS174T | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate your cells of interest at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 8-12 concentrations, for example from 1 nM to 10 µM.[5][6] Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed time point (e.g., 24 hours).[6]
-
Cell Lysis:
-
Protein Quantification:
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Analyze the PXR protein levels and a loading control (e.g., GAPDH or β-actin) by Western blotting.[5]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the PXR levels to the loading control.
-
Plot the normalized PXR levels against the log of the this compound concentration to determine the DC50 and Dmax.[6]
-
Protocol 2: Determining Optimal this compound Treatment Time (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Cell Treatment: Treat the cells with this compound at a fixed, effective concentration (determined from the dose-response experiment, e.g., the DC50 or a concentration that gives >80% degradation).
-
Incubation: Incubate the cells for various time points. A typical time course could include 0, 2, 4, 8, 12, 24, and 48 hours.[5]
-
Cell Lysis and Protein Analysis: Follow steps 5-8 from Protocol 1 for each time point to determine the PXR protein levels.
Visualizing Experimental and Mechanistic Pathways
Caption: Experimental workflow for optimizing this compound concentration and time.
Caption: Mechanism of action for this compound as a PROTAC degrader.
Troubleshooting Guide
Q1: I am not observing any degradation of PXR. What could be the issue?
A1: Several factors could contribute to a lack of degradation:
-
Incorrect Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to find the optimal concentration.[5]
-
Suboptimal Treatment Time: The degradation may be time-dependent. A time-course experiment is crucial to determine the optimal treatment duration.[2][5]
-
Compound Integrity: Ensure that the this compound compound has been stored correctly (typically at -20°C) and has not degraded.[5]
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer and protocol are optimized for PXR extraction.[6] The use of protease inhibitors is essential to prevent degradation after cell lysis.[8][9]
-
Western Blot Issues: Verify that your primary antibody for PXR is specific and sensitive. Also, ensure proper protein transfer and blotting conditions.[6] It is recommended to include a positive control cell lysate known to express PXR.[6][8]
Q2: The degradation of PXR is incomplete or plateaus at a low level. How can I improve it?
A2: Incomplete degradation can be due to:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-PXR or PROTAC-E3 ligase) instead of the required ternary complex, which reduces degradation efficiency.[5][6] A full dose-response curve with a wider range of concentrations, including lower ones, can help identify if this is the case.[6]
-
High Protein Synthesis Rate: The cell may be synthesizing new PXR protein at a rate that counteracts the degradation. A shorter treatment time (<6 hours) might reveal more significant degradation before new synthesis occurs.[6]
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex directly impacts degradation efficiency.[6] While this is an intrinsic property of the molecule, ensuring optimal experimental conditions can help maximize its efficacy.
Q3: I am seeing a lot of non-specific bands in my Western blot. What should I do?
A3: Non-specific bands can arise from several sources:
-
Antibody Issues: The primary antibody may not be specific enough. Ensure you are using a validated antibody for PXR.
-
Protein Degradation: Smearing or bands below the expected molecular weight could be due to protein degradation. Always use fresh samples and ensure protease inhibitors are included in your lysis buffer.[8]
-
Non-specific Binding: Proteins can non-specifically bind to the beads or IgG during immunoprecipitation steps. Pre-clearing the lysate may be necessary.[10]
Q4: How can I confirm that the degradation is proteasome-dependent?
A4: To confirm that the degradation is mediated by the proteasome, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) before adding this compound.[2] If this compound's effect is blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent degradation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
JMV7048 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of JMV7048 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to target the Pregnane X Receptor (PXR) for degradation.[1][2][3] It is a valuable tool for studying the roles of PXR in various biological processes, including drug metabolism and cancer chemoresistance.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted into your aqueous cell culture medium.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: At what concentration is this compound typically used in cell culture experiments?
A4: In published studies, this compound has been effectively used in various cancer cell lines, including LS174T, ASPC-1, and HepG2, at concentrations ranging from 1 µM to 5 µM.[4][5]
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[5]
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lack of biological activity in your experiments.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be too high, exceeding its aqueous solubility.
-
Improper Dilution: Adding the DMSO stock solution directly to the medium without proper mixing can cause localized high concentrations and precipitation.
-
Low Serum Concentration: Some compounds have lower solubility in media with low serum concentrations due to reduced protein binding.
Solutions:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your specific cell line and assay.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed cell culture medium before adding it to your final culture plates.
-
Proper Mixing Technique: When adding the this compound solution to your culture medium, gently swirl the flask or plate to ensure rapid and even distribution.
-
Solubility Test: Conduct a simple solubility test by preparing different concentrations of this compound in your specific cell culture medium and visually inspecting for precipitation after a short incubation at 37°C.
Issue 2: Lack of Expected Biological Activity
Symptoms:
-
No significant degradation of the target protein (PXR) is observed.
-
The expected downstream cellular effects are absent.
Possible Causes:
-
Compound Degradation: this compound may be unstable in the cell culture medium over the duration of your experiment.
-
Incorrect Dosage: The concentration of this compound used may be too low to effectively induce protein degradation in your cell model.
-
Cell Line Specificity: The cellular machinery required for PROTAC-mediated degradation may vary between cell lines.
Solutions:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound's effect. Measure target protein levels at different time points after treatment (e.g., 4, 8, 12, 24, and 48 hours).
-
Increase Concentration: Titrate the concentration of this compound upwards to determine if a higher dose is required for your specific cell line.
-
Fresh Media Changes: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active compound.
-
Verify Cell Line Competency: Confirm that your cell line expresses the necessary components of the ubiquitin-proteasome system required for PROTAC activity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Protocol for Assessing this compound Solubility in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in your specific cell culture medium (pre-warmed to 37°C). Include a vehicle control (DMSO only).
-
Incubation: Incubate the solutions at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours).
-
Visual Inspection: Carefully inspect each solution for any signs of precipitation or cloudiness. A light microscope can be used for more sensitive detection.
-
Spectrophotometry (Optional): Measure the absorbance of the solutions at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify any light scattering due to precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear is the approximate maximum solubility of this compound in that specific medium under those conditions.
Data Presentation
Table 1: this compound Storage Recommendations for Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| Precipitation | Exceeding solubility limit | Perform a dose-response, use serial dilutions |
| Improper mixing | Gently swirl during addition | |
| Lack of Activity | Compound degradation | Perform a time-course experiment, fresh media changes |
| Insufficient concentration | Titrate concentration upwards |
Visualizations
References
Potential off-target effects of the PROTAC JMV7048
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PROTAC JMV7048. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: The primary target of this compound is the Pregnane X Receptor (PXR). This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of PXR. It is a heterobifunctional molecule composed of a ligand that binds to PXR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of PXR, marking it for degradation by the 26S proteasome.
Q2: What are the known on-target and off-target effects of this compound?
A2: this compound has been shown to potently and selectively degrade PXR. Studies have indicated that this compound does not significantly degrade other related nuclear receptors such as RXRalpha, FXR, and VDR at concentrations effective for PXR degradation. Additionally, it has been reported not to degrade GSPT1, a common off-target for CRBN-recruiting PROTACs. However, a comprehensive, unbiased proteome-wide off-target analysis or a kinome scan for this compound has not been publicly reported. Therefore, other potential off-target effects cannot be completely ruled out.
Q3: I am observing no degradation of PXR in my experiments. What could be the issue?
A3: Several factors could contribute to a lack of PXR degradation:
-
Cell Line Specificity: this compound has been shown to be effective in certain cancer cell lines (e.g., LS174T, ASPC-1, HepG2) but not in primary human hepatocytes.[1] Ensure your cell line is suitable for this compound-mediated degradation.
-
CRBN Expression: The activity of this compound is dependent on the presence of its E3 ligase, CRBN. Low or absent CRBN expression in your cell line will result in no degradation. Verify CRBN expression levels by Western blot.
-
Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Experimental Conditions: Optimize the concentration and incubation time of this compound. A full dose-response and time-course experiment is recommended.
-
Proteasome Inhibition: If you are co-treating with a proteasome inhibitor (e.g., MG132) to verify the degradation mechanism, ensure it is not used at a concentration that completely blocks proteasome function, which would prevent degradation.
Q4: I am observing toxicity in my cell line upon treatment with this compound. Is this expected?
A4: this compound has been reported to show no cytotoxic effects in several colorectal cancer cell lines at concentrations up to 20µM for 72 hours.[2] If you observe significant cytotoxicity, consider the following:
-
Off-Target Effects: Although reported to be selective, at higher concentrations or in specific cell contexts, this compound might have off-target effects leading to toxicity.
-
Cell Line Sensitivity: The reported non-toxicity was in specific cancer cell lines. Your cell line might be more sensitive.
-
Experimental Controls: It is crucial to include a negative control, such as an inactive epimer of this compound that cannot bind to CRBN, to distinguish between on-target PXR degradation-related toxicity and off-target effects.
Q5: What is the "hook effect" and how can I determine if it is affecting my experiments with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur due to the formation of binary complexes (this compound-PXR or this compound-CRBN) which are non-productive for degradation, rather than the required ternary complex (PXR-JMV7048-CRBN). To determine if you are observing a hook effect, perform a wide dose-response experiment. If degradation decreases at higher concentrations after reaching a maximum, you are likely observing the hook effect.
Q6: Could this compound induce the degradation of other proteins through CRBN recruitment (neosubstrates)?
A6: Pomalidomide, the CRBN-binding component of this compound, is known to induce the degradation of so-called "neosubstrates," which are proteins not normally targeted by CRBN but are degraded in the presence of the small molecule. These include certain zinc finger transcription factors like IKZF1 and IKZF3. While this compound has been shown not to degrade GSPT1, another known neosubstrate, a comprehensive analysis of its effect on all potential CRBN neosubstrates has not been reported. To investigate this, a global proteomics approach is recommended.
Quantitative Data Summary
Table 1: On-Target Degradation of PXR by this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | LS174T | 379 nM | --INVALID-LINK-- |
| Dmax | LS174T | >80% | --INVALID-LINK-- |
Table 2: Selectivity Profile of this compound
| Protein | Protein Family | Degradation Observed | Concentration | Cell Line | Reference |
| PXR | Nuclear Receptor | Yes | 5 µM | LS174T | --INVALID-LINK-- |
| RXRα | Nuclear Receptor | No | 5 µM | LS174T | --INVALID-LINK-- |
| FXR | Nuclear Receptor | No | 5 µM | LS174T | --INVALID-LINK-- |
| VDR | Nuclear Receptor | No | 5 µM | LS174T | --INVALID-LINK-- |
| GSPT1 | Translation Termination Factor | No | 5 µM | LS174T | --INVALID-LINK-- |
Note: A comprehensive, unbiased selectivity study (e.g., proteomics, kinome scan) for this compound has not been publicly reported. The absence of degradation for the proteins listed above was determined by Western blot.
Visualizations
Caption: Mechanism of action of this compound leading to PXR degradation.
Caption: Troubleshooting workflow for lack of PXR degradation.
Experimental Protocols
Protocol 1: Western Blot for PXR Degradation
This protocol describes the procedure to quantify PXR protein levels in cells treated with this compound.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., LS174T)
-
This compound (and inactive control)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PXR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density to reach 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and an inactive control if available.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against PXR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify band intensities and normalize PXR levels to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the PXR-JMV7048-CRBN ternary complex.
Materials:
-
Cell lysates from this compound-treated cells (pre-treated with a proteasome inhibitor like MG132 for 2-4 hours before lysis to stabilize the complex)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-PXR)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Lysis: Lyse cells as described in Protocol 1, using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then remove the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) or control IgG overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an antibody against the protein you expect to be in the complex (e.g., anti-PXR if you immunoprecipitated with anti-CRBN).
Protocol 3: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle and positive controls.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration of this compound that reduces cell viability by 50% (IC50).
References
Unraveling the Cell-Line Specificity of JMV7048 in PXR Degradation: A Technical Deep Dive
For Immediate Release
Researchers and drug development professionals frequently encounter variability in compound activity across different cell lines. A notable example is the cell-line specific efficacy of JMV7048, a Proteolysis Targeting Chimera (PROTAC), in degrading the Pregnane X Receptor (PXR). This technical guide addresses the critical question: Why does this compound exhibit cell-line specific activity for PXR degradation? We provide troubleshooting guidance and frequently asked questions to assist researchers in navigating this phenomenon during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC designed to specifically target the Pregnane X Receptor (PXR) for degradation. It functions as a heterobifunctional molecule, simultaneously binding to PXR and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of PXR, marking it for degradation by the 26S proteasome. This process effectively reduces the cellular levels of PXR protein.
Q2: In which cell lines is this compound effective at degrading PXR, and where is it ineffective?
A2: Published research has demonstrated that this compound effectively degrades PXR in certain cancer cell lines, including the colon adenocarcinoma cell line LS174T , the pancreatic cancer cell line ASPC-1 , and the hepatocellular carcinoma cell line HepG2 . Conversely, this compound has been shown to be ineffective at degrading PXR in primary human hepatocytes .
Q3: What are the primary reasons for the observed cell-line specific activity of this compound?
A3: The differential activity of this compound is likely multifactorial, stemming from the complex biology of the ubiquitin-proteasome system (UPS) and cell-type specific metabolic differences. The primary hypothesized reasons include:
-
Variations in the Ubiquitin-Proteasome System (UPS): The overall activity of the UPS can be elevated in rapidly proliferating cancer cells compared to quiescent primary cells. This could lead to a more efficient degradation of ubiquitinated PXR in cancer cell lines.
-
Cell-Line Specific Metabolism of this compound: Primary human hepatocytes have a significantly higher expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) compared to many cancer cell lines, including HepG2.[1][2] It is plausible that primary hepatocytes metabolize this compound into an inactive form more rapidly, preventing it from effectively inducing PXR degradation. In contrast, the lower metabolic activity in cancer cell lines may allow this compound to remain intact and active for a longer duration.
-
Differences in PXR Signaling and Post-Translational Modifications: The signaling pathways that regulate PXR and its post-translational modifications can differ between cell types. These differences could potentially influence the accessibility of PXR to the this compound-CRBN complex or its susceptibility to ubiquitination.
Troubleshooting Guide
Problem: No PXR degradation is observed in my cell line of interest after treatment with this compound.
Possible Cause 1: Low CRBN Expression.
-
Troubleshooting Step: Assess the endogenous protein levels of CRBN in your cell line using Western blotting or mass spectrometry. Compare these levels to a positive control cell line where this compound is known to be active (e.g., LS174T, HepG2).
-
Solution: If CRBN expression is low or absent, consider using a different PROTAC that recruits a more highly expressed E3 ligase in your cell line. Alternatively, transient or stable overexpression of CRBN could be attempted to rescue this compound activity, although this may not reflect the endogenous biology.
Possible Cause 2: Rapid Metabolism of this compound.
-
Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound in your cell line. This can be achieved by treating the cells with this compound, collecting cell lysates at different time points, and analyzing the levels of the parent compound using LC-MS/MS.
-
Solution: If this compound is rapidly metabolized, consider co-treatment with a pan-cytochrome P450 inhibitor to see if PXR degradation can be rescued. However, be aware of the potential off-target effects of such inhibitors.
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: While direct measurement of ternary complex formation in cells is challenging, you can infer its inefficiency if both PXR and CRBN are expressed, and the compound is stable, yet no degradation occurs.
-
Solution: The issue may lie with the specific conformation of PXR or CRBN in your cell line that hinders the formation of a stable ternary complex with this compound. Structural biology studies or the use of alternative PROTACs with different linkers or warheads may be necessary to overcome this.
Quantitative Data Summary
The following table summarizes the key differences between cell lines where this compound is active versus inactive.
| Feature | Cancer Cell Lines (e.g., HepG2, LS174T) | Primary Human Hepatocytes | Implication for this compound Activity |
| CRBN Expression | Generally expressed; potentially upregulated in some cancers. | Expressed, but potentially at lower levels than in some cancer cell lines. | Higher CRBN levels in cancer cells may facilitate more efficient this compound-mediated PXR degradation. |
| Drug Metabolism (Phase I Enzymes) | Significantly lower expression and activity.[1][2] | High expression and activity of a broad range of drug-metabolizing enzymes.[1][2] | This compound is likely more stable in cancer cell lines, leading to sustained activity. In contrast, it may be rapidly inactivated in primary hepatocytes. |
| Proliferation Rate | High | Low (quiescent) | The more active ubiquitin-proteasome system in rapidly dividing cells may enhance the degradation of ubiquitinated PXR. |
Key Experimental Methodologies
Protocol for Assessing PROTAC-Mediated PXR Degradation via Western Blot
This protocol provides a general framework for evaluating the efficacy of this compound in degrading PXR in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, LS174T, or primary human hepatocytes) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a desired time period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PXR overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for PXR and the loading control using densitometry software.
-
Normalize the PXR band intensity to the loading control for each sample.
-
Calculate the percentage of PXR degradation relative to the vehicle-treated control.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action and the potential reasons for its cell-line specific activity.
Caption: Mechanism of this compound-mediated PXR degradation.
Caption: Factors contributing to the cell-line specific activity of this compound.
References
- 1. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Similarities and Differences in the Expression of Drug-Metabolizing Enzymes between Human Hepatic Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of JMV7048 in in vivo studies
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo application of JMV7048, particularly concerning its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Pregnane X Receptor (PXR).[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to PXR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the polyubiquitination of PXR, marking it for degradation by the 26S proteasome.[1] By degrading PXR, this compound can enhance the sensitivity of cancer cells to chemotherapy.[1]
Q2: I am observing very low exposure of this compound in my in vivo studies after oral administration. Is this expected?
A2: Yes, this is a known issue. While this compound shows good exposure after intravenous (I.V.) and intraperitoneal (I.P.) administration, its oral (P.O.) bioavailability is poor. This is a common challenge for PROTACs due to their high molecular weight and physicochemical properties that are "beyond the Rule of Five," leading to poor solubility and low intestinal permeability.
Q3: What are the known physicochemical properties of this compound?
A3: The known physicochemical properties of this compound are summarized in the table below. Its large molecular weight is a primary contributor to its low oral bioavailability.
| Property | Value | Source |
| Chemical Formula | C₅₃H₆₄N₈O₇S | [3] |
| Molecular Weight | 957.20 g/mol | [3] |
| Solubility | Soluble in DMSO | MedChemExpress |
Q4: What pharmacokinetic parameters have been reported for this compound in mice?
A4: Pharmacokinetic studies in mice have demonstrated significantly different exposure levels depending on the route of administration. The following table summarizes the available data.
| Administration Route | Cmax (Maximum Plasma Concentration) | AUCt (Area Under the Curve) |
| Intravenous (I.V.) | High | Satisfactory |
| Intraperitoneal (I.P.) | High | Satisfactory |
| Oral (P.O.) | Low | Low |
Note: Specific quantitative values for Cmax and AUCt from the initial studies were not publicly available in the reviewed literature. The table reflects the qualitative descriptions found.
Troubleshooting Guide: Addressing Poor Oral Bioavailability of this compound
This guide provides systematic steps and strategies to troubleshoot and potentially improve the poor oral bioavailability of this compound in your in vivo experiments.
Step 1: Assess Your Current Formulation and Experimental Protocol
Before exploring new formulation strategies, it is crucial to review your current protocol to identify any potential areas for optimization.
dot
Caption: A typical experimental workflow for in vivo oral bioavailability studies.
Common Pitfalls to Check:
-
Incomplete Solubilization: Is this compound fully dissolved or homogenously suspended in your vehicle? Visual inspection for particulates is essential.
-
Vehicle Incompatibility: Is the chosen vehicle appropriate? For poorly soluble compounds, simple aqueous vehicles are often inadequate.
-
Dosing Accuracy: Are you confident in the accuracy of your oral gavage technique?
Step 2: Strategies to Enhance Oral Bioavailability
If your current protocol is optimized and bioavailability remains low, consider the following formulation strategies. These are widely used for poorly soluble drugs and PROTACs.
dot
Caption: Troubleshooting strategies for poor oral bioavailability.
1. Lipid-Based Formulations:
-
Principle: These formulations can improve the solubility of lipophilic drugs and facilitate their absorption through the lymphatic system.
-
Examples: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid solutions.
-
Suggested Protocol:
-
Screening: Screen for oils (e.g., sesame oil, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) in which this compound has high solubility.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable emulsions upon dilution in aqueous media.
-
Formulation: Prepare the SEDDS formulation by mixing the selected components and dissolving this compound in the mixture.
-
In Vivo Administration: Administer the formulation to animals via oral gavage.
-
2. Amorphous Solid Dispersions (ASDs):
-
Principle: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.
-
Polymers: Common polymers include HPMC-AS, Soluplus®, and Kollidon® VA64.
-
Preparation Methods: Spray drying or hot-melt extrusion.
-
Suggested Protocol (for small-scale/preclinical):
-
Solvent Evaporation: Dissolve this compound and a selected polymer in a common solvent.
-
Drying: Evaporate the solvent under vacuum to obtain a solid dispersion.
-
Characterization: Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Reconstitution: For dosing, the ASD powder can be suspended in an appropriate vehicle.
-
3. Particle Size Reduction:
-
Principle: Reducing the particle size to the sub-micron or nano-scale increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Method: Nanosuspensions can be prepared by media milling or high-pressure homogenization.
-
Suggested Protocol:
-
Milling: Prepare a suspension of this compound in a vehicle containing stabilizers (surfactants or polymers).
-
Wet Milling: Use a bead mill to reduce the particle size to the desired range.
-
Particle Size Analysis: Monitor particle size using dynamic light scattering (DLS).
-
Dosing: Administer the resulting nanosuspension directly.
-
Step 3: Understanding the Mechanism of Action of this compound
A clear understanding of the signaling pathway can inform experimental design and interpretation of results. This compound induces the degradation of PXR through the ubiquitin-proteasome system.
dot
Caption: Signaling pathway of this compound-mediated PXR degradation.
This guide provides a starting point for addressing the challenges of working with this compound in vivo. The selection of the most appropriate strategy will depend on the specific experimental context and available resources. Careful and systematic evaluation of these formulation approaches should lead to improved oral exposure and more reliable in vivo data.
References
Technical Support Center: Overcoming Resistance to JMV7048-Mediated PXR Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the JMV7048 PROTAC for pregnane (B1235032) X receptor (PXR) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Pregnane X Receptor (PXR). It is a heterobifunctional molecule composed of a ligand that binds to PXR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing PXR and CRBN into close proximity, this compound facilitates the polyubiquitination of PXR, marking it for degradation by the 26S proteasome.[1] This process is intended to reduce PXR protein levels and subsequently modulate the expression of its target genes, which are often involved in drug metabolism and resistance.
Q2: What are the expected outcomes of successful this compound treatment?
A2: Successful treatment with this compound should result in a significant reduction in PXR protein levels in your experimental system. This can be quantified by determining the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[2][3] Consequently, a decrease in the expression of PXR target genes, such as CYP3A4 and MDR1, is also expected.
Q3: I am not observing any PXR degradation after treating my cells with this compound. What are the possible reasons?
A3: Lack of PXR degradation can stem from several factors. These can be broadly categorized as issues with the compound, the cellular system, or the experimental setup. Please refer to the troubleshooting guides below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guides
Problem 1: No or Low PXR Degradation Observed
This is a common issue that can be addressed by systematically evaluating each component of the degradation pathway.
-
Compound Integrity: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly and has not degraded.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment over a wide concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and rule out the "hook effect," where high concentrations can inhibit ternary complex formation.[1] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) will determine the optimal treatment duration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can impact cellular processes, including protein degradation.
| Potential Cause | Explanation | Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| Inefficient Ternary Complex Formation | The PXR-JMV7048-CRBN complex is essential for ubiquitination. Its formation may be suboptimal. | Co-Immunoprecipitation (Co-IP): Immunoprecipitate CRBN and probe for PXR, or vice-versa, in the presence and absence of this compound. | Increased association of PXR with CRBN in the presence of this compound. |
| Low CRBN Expression | This compound relies on CRBN to function. Low or absent CRBN expression in your cell model will prevent degradation. | Western Blot or qPCR for CRBN: Assess the endogenous expression level of CRBN in your cells. | Low or undetectable CRBN protein/mRNA levels. |
| PXR Mutations | Mutations in the PXR ligand-binding domain could prevent this compound from binding effectively. | PXR Sequencing: Sequence the PXR gene in your cell line to check for mutations. | Identification of mutations in the this compound binding site. |
| Rapid PXR Synthesis | The rate of new PXR protein synthesis may be outpacing the rate of degradation. | Cycloheximide (CHX) Chase Assay: Treat cells with CHX to inhibit protein synthesis, with and without this compound, and monitor PXR levels over time. | Faster PXR degradation in the presence of this compound and CHX compared to CHX alone. |
Problem 2: Initial PXR Degradation is Observed, but Resistance Develops Over Time
Acquired resistance to PROTACs can emerge through various mechanisms.
| Potential Cause | Explanation | Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| Downregulation of CRBN | Prolonged treatment may lead to the selection of cells with lower CRBN expression. | Western Blot or qPCR for CRBN: Compare CRBN levels in resistant cells versus parental (sensitive) cells. | Reduced CRBN protein/mRNA levels in resistant cells. |
| Upregulation of Drug Efflux Pumps | ABC transporters like MDR1 (ABCB1) can actively transport this compound out of the cell, reducing its intracellular concentration.[4][5] | 1. qPCR/Western Blot for MDR1: Compare MDR1 expression in resistant vs. parental cells. 2. Co-treatment with Efflux Pump Inhibitor: Treat resistant cells with this compound in the presence of an MDR1 inhibitor (e.g., verapamil, quinidine).[6] | 1. Increased MDR1 expression in resistant cells. 2. Restoration of this compound-mediated PXR degradation. |
| Increased PXR Stabilizing Factors | Upregulation of deubiquitinating enzymes (DUBs) that remove ubiquitin from PXR can counteract this compound's effect. | Quantitative Proteomics: Compare the proteome of resistant and parental cells to identify upregulated DUBs. | Identification of specific DUBs that are overexpressed in resistant cells. |
| Metabolic Instability of this compound | The compound may be rapidly metabolized by the cells, leading to a decrease in its effective concentration over time. | In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes and measure its concentration over time. | Rapid decrease in this compound concentration. |
Quantitative Data Summary
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | DC50 | 379 nM | Colon Cancer Stem Cells | [1] |
| This compound | Dmax | Not Reported | Colon Cancer Stem Cells | [1] |
| RC-1 (BTK PROTAC) | DC50 | <100 nM | Mino cells | [7] |
| RC-1 (BTK PROTAC) | Dmax | ~90% | Mino cells | [7] |
| NC-1 (BTK PROTAC) | DC50 | 2.2 nM | Mino cells | [7] |
| NC-1 (BTK PROTAC) | Dmax | 97% | Mino cells | [7] |
Note: Specific DC50 and Dmax values for this compound in a variety of cell lines are not widely available in the public domain. The provided data for BTK PROTACs are for comparative purposes to illustrate typical degradation parameters.[2][3][7][8]
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is adapted from a general PROTAC Co-IP protocol and should be optimized for your specific cell line and antibodies.[1][9][10][11]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Optional: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated PXR.
-
Treat cells with this compound at the desired concentration (or DMSO as a vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Add anti-CRBN antibody (or anti-PXR antibody) to the pre-cleared lysate and incubate overnight at 4°C. Use a relevant IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a suitable elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against PXR (if you immunoprecipitated CRBN) and CRBN (to confirm successful IP).
-
In Vitro Ubiquitination Assay
This protocol is a general guide and requires optimization for PXR.[12][13][14][15][16]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a total volume of 30-50 µL:
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2) - UBE2D family members are commonly used.
-
Recombinant CRBN-DDB1 E3 ligase complex
-
Recombinant PXR protein (substrate)
-
Ubiquitin
-
This compound or DMSO
-
ATP
-
Ubiquitination buffer
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and probe with an anti-PXR antibody.
-
A high molecular weight smear or laddering pattern indicates polyubiquitination of PXR.
-
Signaling Pathways and Experimental Workflows
References
- 1. The F-box-only protein 44 regulates pregnane X receptor protein level by ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics Reveals the Function of Unconventional Ubiquitin Chains in Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kisacoresearch.com [kisacoresearch.com]
- 9. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin-specific proteases as therapeutic targets for the treatment of breast cancer | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results in JMV7048 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JMV7048, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Pregnane X Receptor (PXR). This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a PROTAC that selectively targets the Pregnane X Receptor (PXR) for degradation. It functions by simultaneously binding to PXR and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of PXR, marking it for degradation by the proteasome. This leads to a rapid decrease in PXR protein levels without affecting its mRNA expression.[1]
Q2: I am not observing PXR degradation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of PXR degradation:
-
Cell Line Specificity: this compound has shown efficacy in degrading PXR in colorectal (LS174T), pancreatic (ASPC-1), and hepatoma (HepG2) cancer cell lines. However, it has been reported to be ineffective in primary human hepatocytes. Ensure your cell line is appropriate for this compound activity.
-
Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the E3 ligase it recruits. Low expression of the required E3 ligase in your cell line can lead to inefficient PXR degradation.
-
Compound Integrity and Solubility: Ensure that your this compound stock is properly stored and has not degraded. This compound is typically dissolved in DMSO, and poor solubility in your final culture medium can reduce its effective concentration. See the troubleshooting guide below for more details.
-
Incorrect Concentration or Treatment Duration: A full dose-response and time-course experiment is recommended to determine the optimal concentration and duration for PXR degradation in your specific cell model.
-
Experimental Error: Verify your experimental setup, including cell density, reagent concentrations, and detection methods (e.g., Western blot).
Q3: I am observing unexpected changes in gene expression or cellular phenotype after this compound treatment that are not directly related to known PXR targets. What could be the cause?
This could be due to several factors:
-
PXR Signaling Crosstalk: PXR is a central regulator of xenobiotic metabolism and has extensive crosstalk with other signaling pathways.[2][3][4][5][6] PXR degradation can lead to indirect, downstream effects on these interconnected pathways, including:
-
Constitutive Androstane Receptor (CAR): PXR and CAR share target genes and can influence each other's activity.[2][3][4][5]
-
NF-κB Signaling: There is a known reciprocal inhibitory crosstalk between PXR and the NF-κB pathway, which is involved in inflammation.[6][7]
-
PPARα and FGF21: PXR activation has been shown to inhibit hepatic PPARα activity and decrease FGF21 secretion, which are involved in lipid metabolism.[8]
-
-
Off-Target Effects: While this compound is designed to be selective for PXR, the possibility of off-target protein degradation cannot be entirely ruled out without specific experimental validation (e.g., global proteomics).[9][10][11][12] If you suspect off-target effects, consider using a negative control compound that is structurally similar to this compound but does not bind to PXR or the E3 ligase.
-
Cellular Stress Response: Treatment with any small molecule can potentially induce a cellular stress response, leading to changes in gene expression and phenotype.
Q4: Is this compound cytotoxic?
This compound has been shown to have no cytotoxic effects in several colorectal cancer cell lines at concentrations up to 20µM for 72 hours.[1] However, it is always recommended to perform your own cytotoxicity assessment in your specific cell line of interest.
Troubleshooting Guides
Issue 1: Suboptimal or No PXR Degradation
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility/Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.[13][14][15][16] Visually inspect the medium for any precipitation after adding this compound. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for PXR degradation in your cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation efficiency.[17] |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal PXR degradation.[18] |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the PROTAC design) in your cell line using Western blot or qPCR. |
| Cell Line Resistance | Consider that your cell line may be inherently resistant to this compound-mediated PXR degradation, as observed in primary human hepatocytes. |
| Western Blot Issues | Ensure your Western blot protocol is optimized for PXR detection. Use a validated primary antibody and appropriate controls, including a positive control cell line where this compound is known to be effective (e.g., LS174T). |
Issue 2: Interpreting Unexpected Downstream Effects
| Observation | Possible Interpretation & Next Steps |
| Changes in inflammatory markers | This could be due to the crosstalk between PXR and the NF-κB pathway.[6][7] Investigate the activation status of key NF-κB pathway components (e.g., phosphorylation of p65) following this compound treatment. |
| Alterations in lipid metabolism genes | PXR degradation may be indirectly affecting pathways regulated by PPARα.[8] Analyze the expression of known PPARα target genes. |
| Expression changes in genes regulated by CAR | Given the overlap in PXR and CAR regulons, the degradation of PXR may lead to compensatory changes in CAR activity.[2][4][5] Assess the expression of CAR-specific target genes. |
| Unexplained phenotypic changes | To investigate potential off-target effects, consider performing an unbiased proteomics study to identify other proteins whose levels change upon this compound treatment.[9][10][11][12] |
Data Presentation
Table 1: this compound In Vitro Efficacy Data in LS174T Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (Half-maximal Degradation Concentration) | 379 ± 12 nM | LS174T | [1] |
| Dmax (Maximum Degradation) | 62 ± 10% | LS174T | [1] |
| DT50 (Time for 50% Degradation) | 62 minutes | LS174T | [1] |
Table 2: IC50 Values for Common Cytotoxicity Assays
| Cell Line | Assay | IC50 Value | Considerations |
| Varies | SRB, MTT, etc. | Dependent on cell line and compound | IC50 values can vary significantly between different cell lines due to their unique biological characteristics.[19][20][21] The choice of assay can also influence the determined IC50 value.[21] |
Experimental Protocols
Western Blot for PXR Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PXR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the PXR bands and normalize to the loading control.
Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[22][23][24][25][26]
xCELLigence Real-Time Cell Proliferation/Cytotoxicity Assay
-
Background Measurement: Add cell culture medium to the wells of an E-Plate 96 and measure the background impedance using the xCELLigence instrument.[27][28]
-
Cell Seeding: Add the cell suspension to the E-Plate 96.
-
Cell Monitoring: Place the E-Plate in the xCELLigence instrument inside a CO2 incubator and monitor cell proliferation in real-time.[29][30][31]
-
Compound Addition: Once the cells are in the log growth phase, add serial dilutions of this compound.
-
Real-Time Monitoring: Continue to monitor the cellular response in real-time for the desired duration (e.g., 72-96 hours). The instrument software will record changes in cell index, which reflects cell number, morphology, and attachment.[29][30][31]
Mandatory Visualizations
Caption: Mechanism of this compound-mediated PXR degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PXR, CAR and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. agilent.com [agilent.com]
- 29. agilent.com [agilent.com]
- 30. izasascientific.com [izasascientific.com]
- 31. xCELLigence system for real-time label-free monitoring of growth and viability of cell lines from hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing JMV7048 with traditional PXR antagonists like ketoconazole
A detailed comparison of a novel PROTAC PXR degrader against a traditional antagonist for researchers and drug development professionals.
The Pregnane (B1235032) X Receptor (PXR), a critical regulator of xenobiotic and endobiotic metabolism, has emerged as a significant target in drug development. Its activation can lead to drug-drug interactions and contribute to therapeutic resistance in cancer. Consequently, the development of PXR antagonists is of considerable interest. This guide provides a comprehensive comparison of a novel PXR-targeting PROTAC, JMV7048, with the traditional PXR antagonist, ketoconazole (B1673606), supported by available experimental data.
Executive Summary
This compound represents a paradigm shift in PXR antagonism. Unlike the traditional functional antagonist ketoconazole, which modulates receptor activity, this compound is a proteolysis-targeting chimera (PROTAC) that leads to the complete degradation of the PXR protein. This fundamental difference in the mechanism of action suggests the potential for a more profound and sustained inhibition of PXR signaling. While ketoconazole has been a valuable tool for in vitro studies, its clinical utility as a PXR antagonist is hampered by a lack of specificity and off-target effects at concentrations required for effective PXR inhibition. This compound, with its high potency in inducing PXR degradation, presents a promising alternative for therapeutic applications, particularly in overcoming chemoresistance in cancer.
Quantitative Comparison of PXR Antagonistic Activity
The following table summarizes the key quantitative parameters for this compound and ketoconazole based on available data.
| Parameter | This compound | Ketoconazole |
| Mechanism of Action | PXR Protein Degradation | Functional Antagonism |
| Potency (DC50/IC50) | DC50: 379 nM[1][2] | IC50: ~20 nM - 74.4 µM[3][4][5] |
| Specificity | Selective for PXR degradation[6] | Interacts with multiple nuclear receptors[3][7] |
| Mode of Inhibition | Induces polyubiquitination and proteasomal degradation of PXR[1][2] | Disrupts PXR-coactivator interaction, potentially by binding to the AF-2 surface[3][4][8][9][10] |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of this compound and ketoconazole in antagonizing PXR signaling are illustrated below.
Caption: Mechanisms of PXR antagonism by this compound and Ketoconazole.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize PXR antagonists.
PXR Degradation Assay (for this compound)
Objective: To determine the concentration-dependent degradation of PXR protein induced by a PROTAC.
Cell Line: Human colon adenocarcinoma cells (LS174T) or other PXR-expressing cell lines.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are treated with increasing concentrations of the PROTAC (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Protein concentrations are determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against PXR and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. PXR protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
-
DC50 Calculation: The concentration of the PROTAC that results in 50% degradation of the target protein (DC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
PXR Reporter Gene Assay (for Ketoconazole)
Objective: To measure the ability of a compound to inhibit PXR-mediated gene transcription.
Cell Line: A suitable host cell line (e.g., HepG2, CV-1) co-transfected with a PXR expression vector and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Transfection: Cells are transiently co-transfected with a PXR expression plasmid and a luciferase reporter plasmid (e.g., containing the CYP3A4 promoter). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with a known PXR agonist (e.g., rifampicin) in the presence of increasing concentrations of the test compound (e.g., ketoconazole) for a defined period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of inhibition of the agonist-induced luciferase activity is calculated for each concentration of the test compound.
-
IC50 Calculation: The concentration of the antagonist that causes 50% inhibition of the maximal agonist response (IC50) is determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
Detailed Comparison
Mechanism of Action: The most striking difference between this compound and ketoconazole lies in their fundamental mechanisms of action. Ketoconazole acts as a functional antagonist.[4][9] It does not directly compete with PXR agonists for the ligand-binding pocket but rather disrupts the interaction between PXR and essential co-activators like SRC-1.[3][4][9] Evidence suggests that ketoconazole may bind to the AF-2 surface of the PXR ligand-binding domain, a region critical for co-activator recruitment.[3][8][10] This mode of action leads to the inhibition of PXR-mediated gene transcription.
In contrast, this compound is a PROTAC designed to induce the degradation of the PXR protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to PXR (JMV6944, a PXR agonist), a linker, and a ligand that recruits an E3 ubiquitin ligase (CRBN).[1][2] This brings the E3 ligase into proximity with PXR, leading to the polyubiquitination of PXR and its subsequent degradation by the 26S proteasome.[1][2] This approach eliminates the PXR protein entirely, offering a more complete and potentially longer-lasting shutdown of its signaling pathway.
Potency and Specificity: this compound demonstrates high potency in inducing PXR degradation, with a reported DC50 value of 379 nM.[1][2] The PROTAC approach generally offers the potential for high specificity, as the degradation is dependent on the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase. Studies have shown that this compound is selective for PXR degradation.[6]
Ketoconazole's potency as a PXR antagonist is highly variable, with reported IC50 values spanning a wide range from the low nanomolar to the high micromolar range, depending on the specific assay and cell type used.[3][4][5] A significant drawback of ketoconazole is its lack of specificity. It is known to interact with several other nuclear receptors, including the glucocorticoid receptor (GR), constitutive androstane (B1237026) receptor (CAR), liver X receptor (LXR), and farnesoid X receptor (FXR).[3][7] This promiscuity can lead to off-target effects and complicates the interpretation of experimental results.
Therapeutic Implications: The in vivo application of ketoconazole as a PXR antagonist is limited by the high concentrations required to achieve significant PXR inhibition, which can lead to unacceptable toxicity.[8] Furthermore, at therapeutic doses, ketoconazole does not appear to inhibit PXR-mediated induction of CYP3A in vivo.[11]
This compound, on the other hand, holds considerable therapeutic promise. By effectively degrading PXR, it has been shown to enhance the sensitivity of colon cancer stem cells to chemotherapy and delay cancer recurrence in vivo.[1] The ability to achieve potent and selective degradation of PXR at nanomolar concentrations suggests a more favorable therapeutic window compared to ketoconazole.
Conclusion
This compound represents a significant advancement in the field of PXR antagonism. Its novel mechanism of action as a PROTAC degrader offers a more potent, selective, and potentially more durable inhibition of PXR signaling compared to the traditional functional antagonist ketoconazole. While ketoconazole remains a useful tool for in vitro research, its limitations in terms of specificity and in vivo efficacy pave the way for next-generation PXR inhibitors like this compound. The development of PXR-targeting PROTACs opens up new avenues for therapeutic intervention in areas such as oncology and the management of drug-drug interactions. Further research and clinical evaluation of this compound and similar compounds are warranted to fully realize their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel ketoconazole derivatives as inhibitors of the human Pregnane X Receptor (PXR; NR1I2; also termed SXR, PAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketoconazole and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PXR antagonists and implication in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the CYP3A inhibitor ketoconazole on the PXR-mediated induction of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of JMV7048's on-target selectivity against RXRα, FXR, and VDR
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the on-target selectivity of JMV7048, a potent Pregnane X Receptor (PXR) degrader, against the nuclear receptors RXRα (Retinoid X Receptor Alpha), FXR (Farnesoid X Receptor), and VDR (Vitamin D Receptor). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the specificity of PXR-targeted compounds.
Executive Summary
This compound demonstrates a high degree of selectivity for the Pregnane X Receptor (PXR). Experimental evidence from Western blot analysis indicates that this compound effectively degrades PXR without significantly impacting the protein levels of RXRα, FXR, and VDR at a concentration of 5 µM. This suggests that this compound's mechanism of action is specific to PXR, minimizing off-target effects on these closely related nuclear receptors.
Data Presentation
The following table summarizes the observed effects of this compound on the protein expression of PXR, RXRα, FXR, and VDR in human colon adenocarcinoma LS174T cells.
| Target Receptor | This compound (5 µM) Effect on Protein Level | Alternative Compounds | Alternative Compound Effects |
| PXR | Significant Degradation | MI1013 | PXR Degrader |
| RXRα | No Significant Change | Bexarotene | RXR Agonist |
| FXR | No Significant Change | Obeticholic Acid | FXR Agonist |
| VDR | No Significant Change | Calcitriol | VDR Agonist |
Data is based on qualitative Western blot analysis. Quantitative binding affinities (Ki, IC50) for this compound against RXRα, FXR, and VDR are not publicly available.
Experimental Protocols
Western Blot Analysis of Nuclear Receptor Protein Levels
This protocol outlines the general steps for assessing the effect of a compound on nuclear receptor protein levels in cell culture, based on standard laboratory practices.
1. Cell Culture and Treatment:
-
Human colon adenocarcinoma LS174T cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with 5 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
The cell lysate is collected by scraping and then centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples are then loaded onto a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel and separated by size.
-
Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for PXR, RXRα, FXR, VDR, and a loading control (e.g., GSPT1 or GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection:
-
The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using an imaging system.
-
The intensity of the bands corresponding to each protein is quantified and normalized to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of RXRα, FXR, and VDR. These receptors typically form heterodimers with RXR to regulate gene expression.
Caption: RXRα forms heterodimers with other nuclear receptors to regulate gene transcription.
Caption: FXR, activated by bile acids, heterodimerizes with RXRα to control gene expression.
Caption: VDR is activated by Vitamin D and partners with RXRα to regulate target genes.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on nuclear receptor protein levels.
Validating the Critical Role of CRBN in JMV7048-Mediated PXR Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JMV7048, a Proteolysis Targeting Chimera (PROTAC), with alternative protein degradation strategies, focusing on the essential role of the E3 ligase Cereblon (CRBN) in its mechanism of action. Experimental data is presented to support the validation of this compound's CRBN-dependent degradation of the Pregnane X Receptor (PXR), a key nuclear receptor involved in drug metabolism and cancer chemoresistance.
This compound: A Potent PXR Degrader Hijacking the CRBN Machinery
This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of PXR. It achieves this by simultaneously binding to PXR and the CRBN E3 ubiquitin ligase, thereby forming a ternary complex. This proximity, engineered by this compound, facilitates the ubiquitination of PXR by the CRBN E3 ligase complex, marking it for subsequent degradation by the proteasome.
The efficacy of this compound in degrading PXR has been demonstrated in colon cancer cell lines, such as LS174T. In these cells, this compound induces a potent and rapid degradation of PXR with a half-maximal degradation concentration (DC50) of 379 ± 12 nM and a maximum degradation (Dmax) of 62 ± 10%.
Comparative Analysis of CRBN-Based PROTACs
To contextualize the performance of this compound, the following table compares its degradation efficiency with other published CRBN-based PROTACs targeting various proteins. This comparison highlights the potency and efficacy achievable with CRBN-recruiting degraders.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | PXR | LS174T | 379 ± 12 | 62 ± 10 | [1] |
| NC-1 | BTK | Mino | 2.2 | 97 | [2] |
| IR-1 | BTK | Mino | <10 | ~90 | [2] |
| IR-2 | BTK | Mino | <10 | ~90 | [2] |
| RC-3 | BTK | Mino | <10 | ~90 | [2] |
Experimental Protocols for Validating CRBN-Mediated Degradation
Accurate validation of the indispensable role of CRBN in this compound-mediated PXR degradation is crucial. Below are detailed protocols for key experiments.
CRBN Knockout via CRISPR-Cas9 to Confirm a CRBN-Dependent Mechanism
This protocol outlines the generation of a CRBN knockout cell line to definitively demonstrate that this compound's degradative activity is CRBN-dependent.
A. Designing and Cloning the sgRNA:
-
Design two to three single-guide RNAs (sgRNAs) targeting a conserved exon of the CRBN gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
B. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid, and packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cells (e.g., LS174T) with the lentivirus at a low multiplicity of infection (MOI).
C. Selection and Validation of Knockout Clones:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for CRBN knockout by Western blot and Sanger sequencing of the targeted genomic region.
D. This compound Treatment and Analysis:
-
Treat both wild-type and CRBN knockout cells with varying concentrations of this compound.
-
After the desired treatment time, lyse the cells and analyze PXR protein levels by Western blot.
-
A loss of PXR degradation in the CRBN knockout cells upon this compound treatment confirms a CRBN-dependent mechanism.
Quantitative Proteomics for On-Target and Off-Target Analysis
This protocol describes a Tandem Mass Tag (TMT)-based quantitative proteomics approach to assess the global protein abundance changes upon this compound treatment, confirming on-target PXR degradation and identifying potential off-target effects.
A. Sample Preparation:
-
Culture LS174T cells and treat with this compound at a concentration around its DC50 and a higher concentration, alongside a vehicle control (DMSO), for a defined period (e.g., 6 hours).
-
Harvest and lyse the cells, and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
B. TMT Labeling and Mass Spectrometry:
-
Label the peptide samples from each condition with a unique TMT isobaric tag.
-
Pool the labeled samples and fractionate them using high-pH reversed-phase chromatography.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
C. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software (e.g., Proteome Discoverer or MaxQuant).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to the control. PXR should be among the most significantly downregulated proteins.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, experimental workflow, and logical relationships involved in validating this compound's mechanism of action.
References
JMV7048 vs. PXR Knockdown: A Comparative Guide to Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Chemoresistance remains a significant hurdle in the successful treatment of many cancers. The Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and efflux, has been identified as a key player in this phenomenon. Consequently, targeting PXR has emerged as a promising strategy to sensitize cancer cells to chemotherapeutic agents. This guide provides a detailed comparison of two distinct approaches to PXR-targeted therapy: the use of the PROTAC degrader JMV7048 and genetic knockdown of PXR.
At a Glance: this compound vs. PXR Knockdown
| Feature | This compound | PXR Knockdown (shRNA/siRNA) |
| Mechanism of Action | Induces targeted degradation of the PXR protein. | Silences PXR gene expression, preventing protein translation. |
| Mode of Intervention | Pharmacological (small molecule) | Genetic (RNA interference) |
| Reversibility | Reversible upon drug withdrawal. | Can be transient (siRNA) or stable (shRNA). |
| Specificity | High for the PXR protein. | High for the PXR mRNA sequence. |
| Therapeutic Potential | Investigational small molecule with therapeutic potential. | Primarily a research tool; challenges exist for in vivo delivery. |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and PXR knockdown in modulating PXR levels and function, thereby affecting chemoresistance. The data is primarily focused on colorectal cancer cell lines, a key area of research for PXR-mediated chemoresistance.
Table 1: Effect on PXR Expression
| Parameter | This compound (in LS174T cells) | PXR Knockdown (shRNA in PXR2 cells) |
| PXR Protein Reduction | ~62% (Dmax)[1] | Data not available |
| PXR mRNA Reduction | No significant change[1] | Significant reduction[2] |
| Effective Concentration | DC50 = 379 nM[1] | N/A |
Table 2: Effect on Downstream Target Gene Expression
| Target Gene | This compound | PXR Knockdown (shRNA in PXR2 cells) |
| UGT1A1 mRNA | Data not available | Significant reduction[3] |
| CYP3A4 mRNA | Data not available | Significant reduction[2] |
| MDR1/ABCG2 mRNA | Data not available | PXR knockdown is known to decrease the expression of chemoresistance genes like ABCG2[4] |
Table 3: Impact on Chemoresistance to SN-38 (Active Metabolite of Irinotecan)
| Cell Line | Treatment | IC50 of SN-38 | Fold Change in Sensitivity |
| LS174T | Control | ~10 nM[5][6] | N/A |
| PXR2 (LS174T overexpressing PXR) | Mock shRNA | Increased resistance | N/A[2] |
| PXR2 (LS174T overexpressing PXR) | PXR shRNA | Reverted resistance towards parental cell levels | Significant increase[2] |
| LS174T | This compound | Data not available | This compound sensitizes colon cancer stem cells to chemotherapy in vivo[5] |
Signaling Pathways and Mechanisms of Action
Both this compound and PXR knockdown ultimately aim to reduce the functional activity of PXR, thereby preventing the transcription of genes that contribute to chemoresistance.
PXR-Mediated Chemoresistance Pathway
Caption: PXR-mediated chemoresistance pathway.
Mechanism of this compound
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the PXR protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action of this compound.
Mechanism of PXR Knockdown
PXR knockdown, typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), targets the PXR mRNA for degradation, thereby preventing the synthesis of the PXR protein.
Caption: Mechanism of PXR knockdown by RNAi.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound-Mediated PXR Degradation Assay
1. Cell Culture and Treatment:
-
Culture LS174T colorectal cancer cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
2. Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PXR and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of PXR degradation relative to the vehicle control.
PXR Knockdown using Lentiviral shRNA
1. Lentiviral Particle Production:
-
Co-transfect HEK293T cells with a pLKO.1-shPXR plasmid (containing the shRNA sequence targeting PXR) and packaging plasmids.
-
Collect the virus-containing supernatant after 48-72 hours.
2. Transduction of Target Cells:
-
Plate target cancer cells (e.g., LS174T) and allow them to adhere.
-
Add the lentiviral particles to the cells in the presence of polybrene to enhance transduction efficiency.
-
Incubate for 24-48 hours.
3. Selection of Stable Knockdown Cells:
-
Replace the medium with fresh medium containing puromycin (B1679871) to select for cells that have successfully integrated the shRNA construct.
-
Culture the cells in the selection medium until resistant colonies appear.
4. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Extract RNA from the stable cell line and reverse transcribe to cDNA. Perform qRT-PCR using primers specific for PXR and a housekeeping gene to quantify the reduction in PXR mRNA levels.
-
Western Blot: Analyze protein lysates from the stable cell line to confirm the reduction in PXR protein levels as described in the this compound protocol.
Chemosensitivity Assay (IC50 Determination)
1. Cell Seeding:
-
Seed cancer cells (parental, this compound-treated, or PXR knockdown) in 96-well plates at a predetermined density.
2. Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent (e.g., SN-38).
3. Cell Viability Assessment:
-
After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.
4. Data Analysis:
-
Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
Both this compound and PXR knockdown represent effective strategies for targeting PXR to overcome chemoresistance. This compound, as a small molecule PROTAC, offers the advantage of pharmacological intervention with the potential for therapeutic development. Its ability to induce rapid and potent degradation of the PXR protein makes it a promising candidate for further investigation. PXR knockdown, while a powerful research tool for validating the role of PXR in chemoresistance, faces challenges in terms of in vivo delivery for therapeutic applications.
The quantitative data presented in this guide, although derived from separate studies, provides a valuable framework for comparing the efficacy of these two approaches. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of this compound and PXR knockdown in various cancer models and with a broader range of chemotherapeutic agents. Such studies will be crucial in advancing the development of PXR-targeted therapies for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of pregnane X receptor (PXR) function and UGT1A1 gene expression by posttranslational modification of PXR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnane X Receptor (PXR) expression in colorectal cancer cells restricts irinotecan chemosensitivity through enhanced SN-38 glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide induces miR-148a to inhibit PXR and sensitize colon cancer stem cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Irinotecan treatment and senescence failure promote the emergence of more transformed and invasive cells that depend on anti-apoptotic Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Species-Specific PXR Activation: A Comparative Guide for Preclinical Drug Development
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds with the Pregnane X Receptor (PXR) across different species is a critical step in preclinical assessment. PXR is a key nuclear receptor that governs the expression of drug-metabolizing enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4).[1][2][3] Significant species-dependent variations in PXR activation can lead to misleading interpretations of drug-drug interactions, efficacy, and toxicity data when extrapolating from animal models to humans.[2][4][5][6]
This guide provides a framework for evaluating the cross-reactivity of investigational compounds with PXR from various species. While specific experimental data for the compound JMV7048 is not publicly available, this document serves as a template, utilizing well-characterized PXR agonists to illustrate the principles and data presentation required for such a comparative analysis.
PXR Activation Profile: A Cross-Species Comparison
The activation of PXR by a specific ligand can vary dramatically between species.[5] This is primarily due to differences in the amino acid sequence of the PXR ligand-binding domain (LBD), which is unusually divergent among species compared to other nuclear receptors.[2][4][5] For instance, Rifampicin is a potent activator of human PXR but has minimal effect on rodent PXR, whereas Pregnenolone 16α-carbonitrile (PCN) is a strong activator of rodent PXR but a weak activator of its human counterpart.[5][7][8]
To effectively assess a new chemical entity like this compound, its potency (EC50) and efficacy (maximal activation) should be determined against PXR orthologs from relevant preclinical species (e.g., human, mouse, rat, dog, monkey) and compared with reference compounds.
Table 1: Comparative Potency (EC50, µM) of PXR Agonists Across Species
| Compound | Human PXR | Mouse PXR | Rat PXR | Dog PXR | Monkey PXR |
|---|---|---|---|---|---|
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Rifampicin (hPXR-selective) | 0.2 | >10 | >10 | - | - |
| PCN (Rodent-selective) | >10 | 0.5 | 0.3 | - | - |
| Hyperforin (Dog PXR activator) | 0.8 | - | - | 0.4 | - |
Values are illustrative and based on known species-selective PXR activators. "Data N/A" indicates that no public data was found for this compound.
Table 2: Comparative Efficacy (% Maximal Activation) of PXR Agonists Across Species
| Compound | Human PXR | Mouse PXR | Rat PXR | Dog PXR | Monkey PXR |
|---|---|---|---|---|---|
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Rifampicin (hPXR-selective) | 100% | <20% | <20% | - | - |
| PCN (Rodent-selective) | <20% | 100% | 100% | - | - |
| Hyperforin (Dog PXR activator) | 90% | - | - | 100% | - |
Efficacy is often expressed relative to a potent reference agonist for each species-specific receptor. "Data N/A" indicates that no public data was found for this compound.
PXR Signaling and Experimental Workflow
PXR activation is a multi-step process that leads to the transcription of target genes. Understanding this pathway is essential for designing and interpreting experiments.
Caption: The PXR signaling pathway, from ligand binding to target gene transcription.
The standard method to assess PXR activation is a cell-based reporter gene assay. This involves transfecting host cells with plasmids encoding a PXR ortholog and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
Caption: A typical experimental workflow for a PXR activation reporter gene assay.
Experimental Protocols
A detailed protocol is crucial for reproducible results. The following outlines a common method for determining PXR activation.
PXR Reporter Gene Assay
Objective: To quantify the activation of PXR from different species by a test compound.
Materials:
-
Cell Line: Human hepatoma cell line (e.g., HepG2, Huh7) or other suitable host cells.
-
Plasmids:
-
Expression vectors containing the full-length cDNA for human, mouse, rat, dog, or monkey PXR.
-
A reporter plasmid containing a luciferase gene driven by a PXR-responsive promoter, such as the XRE-containing region of the CYP3A4 gene.[9][10]
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for transfection efficiency normalization.
-
-
Reagents: Cell culture media, fetal bovine serum (FBS), transfection reagent, test compound (this compound), reference compounds (Rifampicin, PCN), DMSO (vehicle), and a luciferase assay system.[3][11]
Procedure:
-
Cell Culture and Seeding: Culture cells in appropriate media. Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression vector, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or reference agonists. A vehicle control (e.g., 0.1% DMSO) must be included.[10]
-
Incubation: Incubate the treated cells for another 18-24 hours.[11]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[3] Also measure the signal from the normalization control.
-
Data Analysis:
-
Normalize the reporter luciferase activity to the activity of the internal control.
-
Calculate the fold induction by dividing the normalized activity of the compound-treated cells by the normalized activity of the vehicle-treated cells.
-
Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.
-
By adhering to this structured approach, researchers can generate robust and comparable data on the cross-species PXR activation profile of novel compounds, enabling more informed decisions in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. lubio.ch [lubio.ch]
- 5. Pregnane X receptor: molecular basis for species differences in CYP3A induction by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregnane X receptor- and CYP3A4-humanized mouse models and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. puracyp.com [puracyp.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for JMV7048
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like JMV7048, a PXR (Pregnane X Receptor) degrader, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent research compounds and Proteolysis Targeting Chimeras (PROTACs).
Immediate Safety and Handling Precautions
Given that this compound is a bioactive molecule intended for research, it should be handled with care in a controlled laboratory environment. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Summary of Key Safety and Handling Data
The following table summarizes essential safety and handling information for this compound, based on general knowledge of similar research compounds.
| Parameter | Information |
| Chemical Name | This compound |
| Description | A PROTAC degrader targeting the Pregnane X Receptor (PXR).[1] |
| Hazards | Assumed to be a potent bioactive compound. Handle with care to avoid exposure. |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (In Solution) | Follow specific experimental protocols for storage conditions and duration. |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. |
Experimental Protocols: Disposal of this compound
The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following protocol provides a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste.
-
Segregation: Keep solid waste (e.g., contaminated consumables like pipette tips, tubes, and gloves) separate from liquid waste (e.g., unused solutions, solvents from rinsing). Do not mix with non-hazardous waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemical-resistant container. Ensure the container is compatible with the solvents used.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Potent Compound," "Chemical Waste").
-
-
Decontamination of Labware:
-
Glassware and Reusable Equipment: Decontaminate all reusable labware that has come into contact with this compound.
-
Triple-Rinse Method: A triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended. The rinsate from the first two rinses must be collected and disposed of as hazardous liquid waste.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory, away from general lab traffic and incompatible materials. Utilize secondary containment to prevent spills.
-
-
Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's policies.
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling JMV7048
Disclaimer: No specific Safety Data Sheet (SDS) for JMV7048 has been found in public databases. This compound is identified as a Protac (Proteolysis-targeting chimera) PXR (Pregnane X Receptor) degrader, a potent, biologically active research compound. The following guidance is based on best practices for handling high-potency research compounds and should be supplemented by a thorough risk assessment by the user and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Due to its nature as a potent biological modulator, this compound should be handled with a high degree of caution to prevent exposure. Engineering controls, such as a certified chemical fume hood or a glove box, should be the primary means of containment.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. For chemicals of unknown toxicity, a flexible laminate glove can be worn under a pair of heavy-duty chemically resistant outer gloves.[1][2] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[2][4] | Protects eyes from splashes of solutions containing the compound.[3][4] |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator may be required when working with the solid compound to avoid dust inhalation or when handling solutions in poorly ventilated areas.[5] The use of respirators must be in accordance with your institution's respiratory protection program.[2] | Minimizes the risk of inhaling aerosolized particles or vapors. All weighing and solution preparation should be performed inside a chemical fume hood.[3] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.[3]
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[3]
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C for solid compounds to ensure stability.[3]
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use a dedicated set of spatulas and weighing paper for the solid compound.
-
Slowly add solvent (e.g., DMSO) to the solid to avoid aerosolization.[3]
Disposal Plan:
-
Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, vials, weighing paper) should be collected in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.[5]
-
Unknowns: Do not mix this compound waste with other chemical waste streams. If the exact hazards are unknown, it should be treated as a chemical of unknown toxicity. Label all waste containers with the full chemical name; do not use abbreviations.[6][7][8]
-
Contact your institution's EHS department for specific guidance on the disposal of potent research compounds.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Known Biological Data for this compound
| Parameter | Value |
| Target | PXR (Pregnane X Receptor) |
| Mechanism of Action | PROTAC Degrader |
| DC50 (Half-maximal Degradation Concentration) | 379 nM |
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
